molecular formula C9H14O5 B2728115 (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid CAS No. 110796-49-1

(4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid

Número de catálogo: B2728115
Número CAS: 110796-49-1
Peso molecular: 202.206
Clave InChI: HEPKTNRDGHRNEB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid is a high-purity chemical compound supplied for laboratory research use. This compound, with the CAS number 90200-35-4 and a molecular formula of C8H12O5, serves as a versatile building block in organic synthesis and medicinal chemistry research . The tetrahydropyran (THP) ring is a common structural motif found in numerous biologically active molecules and natural products . Notably, the 4H-pyran scaffold, which is structurally related, is recognized in research as a lead compound for its antitumoral, antibacterial, and antioxidant activities, and has been investigated as an inhibitor of CDK2, a target in colorectal cancer oncogenesis . As a dicarboxylic acid derivative, this compound is a valuable intermediate for the exploration of novel chemical entities and the synthesis of more complex structures. This product is intended for research purposes only and is not approved for use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Propiedades

IUPAC Name

2-[4-(carboxymethyl)oxan-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c10-7(11)5-9(6-8(12)13)1-3-14-4-2-9/h1-6H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPKTNRDGHRNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Preliminary Toxicity and In Vitro Safety Profile of (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for establishing the preliminary in vitro safety and toxicity profile of the novel compound, (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid. Given the therapeutic potential of tetrahydropyran-containing scaffolds, a thorough early-stage safety assessment is paramount for advancing such molecules through the drug discovery pipeline.[1][2] This document outlines a strategic, multi-tiered approach to evaluating the cytotoxic and genotoxic potential of the compound, alongside preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. The methodologies detailed herein are grounded in established principles of preclinical toxicology and are designed to provide a robust initial dataset to inform go/no-go decisions in drug development programs.[3][4][5][6][7]

Introduction: The Rationale for Early-Stage In Vitro Safety Profiling

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition.[8] Therefore, the early and rapid identification of potential safety liabilities is a critical component of modern drug development.[6][7] In vitro toxicology assays serve as a cost-effective and high-throughput means to de-risk NCEs before significant resources are invested in in vivo studies.[9][10] This guide focuses on (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid, a molecule with a tetrahydropyran core, a common motif in various biologically active compounds.[1][2] The following sections will detail the essential in vitro assays to build a foundational safety profile for this compound.

Chemical Structure of (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid:

Tier 1: Assessment of General Cytotoxicity

The initial evaluation of an NCE's safety profile begins with an assessment of its potential to cause cell death.[8][9][11] A multi-assay approach is recommended to capture different mechanisms of cytotoxicity and to mitigate the risk of compound interference with a single assay technology.[12]

Principle of Cytotoxicity Screening

Cytotoxicity assays are fundamental in preclinical drug development for evaluating the toxic effects of compounds on cell viability and function.[11] These assays measure dose-dependent toxicity and can provide insights into the mechanisms of cell death, guiding the selection of drug candidates with a favorable therapeutic index.[11]

Recommended Assays for General Cytotoxicity

Two distinct and widely accepted assays are proposed for the initial cytotoxicity screening of (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid: the MTT assay, which measures metabolic activity, and the LDH release assay, which quantifies membrane integrity.

The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting formazan crystals are solubilized, and the absorbance is read, providing an indication of the number of viable, metabolically active cells.

The LDH assay is a cytotoxicity assay that measures the amount of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released upon membrane damage. The released LDH can be quantified by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for conducting cytotoxicity assays.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Seeding in 96-well Plates Incubation Compound Addition & Incubation (24-72h) Cell_Culture->Incubation Cell Adherence Compound_Prep Serial Dilution of Test Compound Compound_Prep->Incubation Dose-Response Assay_Step Addition of Assay Reagent (MTT or LDH) Incubation->Assay_Step Endpoint Measurement Absorbance Measurement Assay_Step->Measurement Data_Analysis Data Analysis & IC50 Calculation Measurement->Data_Analysis

Caption: General workflow for in vitro cytotoxicity assays.

Data Presentation: Hypothetical Cytotoxicity Data

The results of the cytotoxicity assays should be presented in a clear and concise manner, typically as a table summarizing the IC50 values (the concentration of the compound that inhibits 50% of cell viability).

Cell LineAssayIncubation Time (hours)IC50 (µM) of (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid
HepG2 (Human Liver Carcinoma)MTT24> 100
HepG2 (Human Liver Carcinoma)LDH24> 100
HEK293 (Human Embryonic Kidney)MTT24> 100
HEK293 (Human Embryonic Kidney)LDH24> 100

Interpretation: An IC50 value greater than 100 µM in these initial screens would suggest a low potential for acute cytotoxicity.

Tier 2: Assessment of Genotoxicity

Genotoxicity testing is a critical component of the safety assessment of any new drug candidate, as it evaluates the potential of a compound to damage genetic material.[13] A standard battery of in vitro genotoxicity tests is recommended by regulatory agencies to cover different genotoxic endpoints.[14]

Principle of Genotoxicity Screening

Genotoxicity assays are designed to detect various mechanisms of drug-induced genetic damage, including gene mutations and chromosomal aberrations.[13] Early identification of genotoxic potential is crucial to prevent the progression of compounds that could be carcinogenic.[10][15]

Recommended Assays for Genotoxicity

A two-assay in vitro battery is recommended for the initial genotoxicity assessment of (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid: the Ames test for gene mutations and the in vitro micronucleus assay for chromosomal damage.

The Ames test utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay determines if the test compound can induce reverse mutations, allowing the bacteria to grow in an amino acid-deficient medium. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[14]

The in vitro micronucleus assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events.[10] Cultured mammalian cells are treated with the test compound, and after mitosis, the formation of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) is assessed.

Experimental Workflow for Genotoxicity Screening

The following diagram outlines the workflow for the in vitro genotoxicity assay battery.

Genotoxicity_Workflow cluster_ames Ames Test cluster_micronucleus In Vitro Micronucleus Assay Ames_Start Bacterial Strains + Test Compound (+/- S9 Activation) Ames_Incubate Incubation Ames_Start->Ames_Incubate Ames_Plate Plating on Minimal Agar Ames_Incubate->Ames_Plate Ames_Count Colony Counting Ames_Plate->Ames_Count Micro_Start Mammalian Cell Culture + Test Compound (+/- S9 Activation) Micro_Incubate Incubation & Cytokinesis Block Micro_Start->Micro_Incubate Micro_Harvest Cell Harvesting & Staining Micro_Incubate->Micro_Harvest Micro_Score Microscopic Analysis for Micronuclei Micro_Harvest->Micro_Score

Caption: Workflow for the in vitro genotoxicity assay battery.

Data Presentation: Hypothetical Genotoxicity Data

The results of the genotoxicity assays should be presented in a clear, tabular format.

Ames Test Results

Bacterial StrainMetabolic Activation (S9)(4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid ResultPositive Control Result
TA98-NegativePositive
TA98+NegativePositive
TA100-NegativePositive
TA100+NegativePositive
TA1535-NegativePositive
TA1535+NegativePositive
TA1537-NegativePositive
TA1537+NegativePositive
E. coli WP2 uvrA-NegativePositive
E. coli WP2 uvrA+NegativePositive

In Vitro Micronucleus Assay Results

Cell LineMetabolic Activation (S9)(4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid ResultPositive Control Result
CHO-K1-NegativePositive
CHO-K1+NegativePositive

Interpretation: Negative results in both the Ames test and the in vitro micronucleus assay would indicate a low risk of genotoxicity for (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid.

Tier 3: Preliminary ADME Profiling

Early assessment of a compound's ADME properties is crucial for predicting its pharmacokinetic behavior in vivo.[16][17] Simple, high-throughput in vitro assays can provide valuable insights into a compound's potential for absorption and its metabolic stability.

Principle of Preliminary ADME Screening

Early ADME screening helps to identify compounds with favorable drug-like properties, reducing the likelihood of selecting candidates with poor pharmacokinetic profiles for further development.[16][18]

Recommended Assays for Preliminary ADME

PAMPA is a non-cell-based assay that predicts passive membrane permeability. A lipid-infused artificial membrane separates a donor and an acceptor well. The test compound is added to the donor well, and after an incubation period, the amount of compound that has crossed the membrane into the acceptor well is quantified.

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.[17]

Experimental Workflow for Preliminary ADME Screening

The following diagram illustrates the workflow for preliminary ADME assays.

ADME_Workflow cluster_pampa PAMPA cluster_microsomal Microsomal Stability PAMPA_Start Compound in Donor Well PAMPA_Incubate Incubation PAMPA_Start->PAMPA_Incubate PAMPA_Sample Sampling from Donor & Acceptor Wells PAMPA_Incubate->PAMPA_Sample PAMPA_Analyze LC-MS/MS Analysis PAMPA_Sample->PAMPA_Analyze Micro_Start Compound + Liver Microsomes + NADPH Micro_Incubate Incubation (Time Course) Micro_Start->Micro_Incubate Micro_Quench Reaction Quenching Micro_Incubate->Micro_Quench Micro_Analyze LC-MS/MS Analysis Micro_Quench->Micro_Analyze

Sources

An In-Depth Technical Guide to the Crystallographic Structure Analysis of (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete crystallographic structure analysis of the novel compound, (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid. As no prior structural data for this specific molecule has been publicly reported, this document serves as a foundational whitepaper for researchers in crystallography, medicinal chemistry, and materials science. We will detail the entire workflow, from rational synthesis and single-crystal growth to X-ray diffraction data collection, structure solution, refinement, and final validation. The causality behind each experimental choice is explained, ensuring that the described protocols are robust and self-validating. The anticipated structural features, particularly the influential role of hydrogen bonding in dictating the supramolecular architecture, are discussed in depth. This guide is designed to empower researchers to successfully elucidate the three-dimensional structure of this and similar small organic molecules, a critical step in understanding their physicochemical properties and potential applications in drug development.

Introduction: The Rationale for Structural Analysis

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its conformational pre-organization and favorable physicochemical properties make it a valuable component in the design of novel therapeutics. The target molecule of this guide, (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid, is a symmetrically substituted dicarboxylic acid built on this core. Such molecules are of significant interest as potential ligands for metal-organic frameworks, building blocks in polymer chemistry, or as fragments in drug discovery programs where the two carboxylic acid groups can engage in critical hydrogen bonding interactions with biological targets.

Determining the precise three-dimensional atomic arrangement through single-crystal X-ray diffraction (SCXRD) is non-negotiable for a complete understanding of the molecule.[2] SCXRD analysis will unequivocally reveal:

  • Molecular Conformation: The preferred chair or boat conformation of the tetrahydropyran ring and the orientation of the acetic acid side chains.

  • Intermolecular Interactions: The dominant forces governing how the molecules pack in the solid state. For a dicarboxylic acid, extensive hydrogen bonding is expected to be a defining feature.[3][4]

  • Stereochemistry: Although the target molecule is achiral, SCXRD is the gold standard for assigning absolute stereochemistry in chiral analogues.[2]

  • Physicochemical Properties: Insights into properties like solubility, melting point, and stability, which are dictated by the crystal lattice energy.

This guide will walk through the necessary steps to achieve this structural elucidation, beginning with the synthesis of high-purity material suitable for crystallization.

Part 1: Synthesis and Single-Crystal Growth

A robust crystallographic analysis begins with the synthesis of high-purity material, as impurities can severely inhibit crystallization.

Proposed Synthesis of (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid

A plausible and efficient synthetic route can be adapted from established methods for preparing substituted tetrahydropyrans.[5][6] The proposed three-step synthesis starts from diethyl malonate and bis(2-chloroethyl) ether.

Synthesis_Route A Diethyl Malonate + Bis(2-chloroethyl) ether B Diethyl tetrahydropyran- 4,4-dicarboxylate A->B Step 1: Cyclization (NaOEt, EtOH) C Tetrahydropyran-4,4- dicarboxylic acid B->C Step 2: Hydrolysis (NaOH, H2O/EtOH, then H+) D (4-Carboxymethyl-tetrahydro- pyran-4-yl)-acetic acid (Target Molecule) C->D Step 3: Arndt-Eistert Homologation (2x)

Caption: Proposed synthetic pathway to the target molecule.

  • Step 1: Cyclization: Diethyl malonate is reacted with bis(2-chloroethyl) ether in the presence of a base like sodium ethoxide to form the cyclic diester, diethyl tetrahydropyran-4,4-dicarboxylate.[5]

  • Step 2: Hydrolysis: The resulting diester is hydrolyzed using a strong base such as sodium hydroxide, followed by acidic workup, to yield tetrahydropyran-4,4-dicarboxylic acid.[5]

  • Step 3: Homologation: The dicarboxylic acid undergoes a double Arndt-Eistert homologation. This classic reaction sequence converts each carboxylic acid group into its corresponding methylene-homologated acid (R-COOH → R-CH₂-COOH), yielding the final target molecule.

The final product must be purified meticulously, typically by recrystallization or column chromatography, and its identity confirmed by NMR spectroscopy and mass spectrometry before proceeding.

Protocol for Single-Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step and is frequently described as an art.[7] The key is to achieve slow, controlled precipitation from a supersaturated solution. Given the polar nature of the two carboxylic acid groups, a range of polar solvents should be screened.

Experimental Protocol: Crystal Growth by Slow Evaporation

  • Solvent Screening: In separate small vials (e.g., 4 mL), test the solubility of ~5-10 mg of the purified compound in various solvents such as water, ethanol, methanol, isopropanol, acetone, and acetonitrile. The ideal solvent is one in which the compound is moderately soluble; it should dissolve completely upon gentle heating but have limited solubility at room temperature.[8]

  • Preparation of Saturated Solution: Place 10-20 mg of the compound in a clean glass vial. Add the chosen solvent dropwise while gently warming and swirling until the solid just dissolves. Avoid using a large excess of solvent.

  • Filtration: To remove any particulate impurities, filter the warm solution through a small cotton or glass wool plug in a Pasteur pipette into a clean, dust-free vial.

  • Slow Evaporation: Cover the vial with a cap or parafilm. Pierce 1-3 small holes in the covering with a needle. This controls the rate of solvent evaporation.[7] A slower rate generally produces higher quality crystals.

  • Incubation: Place the vial in a vibration-free location (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant temperature.

  • Monitoring: Observe the vial daily without disturbing it. Crystals may form over a period of several days to weeks.

Alternative Method: Vapor Diffusion

If slow evaporation fails, vapor diffusion is a powerful alternative, especially for small sample quantities.[7]

  • Setup: Dissolve the compound in a small volume of a relatively non-volatile solvent (e.g., ethanol). Place this solution in a small, open inner vial.

  • Outer Reservoir: Place the inner vial inside a larger, sealed jar that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether or hexane).

  • Diffusion: The anti-solvent vapor will slowly diffuse into the inner vial, gradually reducing the solubility of the compound and inducing crystallization.[9]

Part 2: Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal is obtained (typically 0.1-0.3 mm in size with well-defined faces and no visible cracks), the next step is to collect the diffraction data.[10]

Experimental Protocol: Data Collection

  • Crystal Selection and Mounting: Under a polarizing microscope, select a crystal that exhibits sharp extinctions as it is rotated, indicating good crystallinity.[10] Carefully mount the selected crystal on a cryo-loop using a minimal amount of cryo-protectant oil (e.g., Paratone-N).

  • Cryo-cooling: Immediately flash-cool the mounted crystal in a stream of cold nitrogen gas (typically at 100 K). This minimizes thermal motion of the atoms and reduces radiation damage during data collection.

  • Diffractometer Setup: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer, which is typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source and a CCD or CMOS detector.[11]

  • Unit Cell Determination: Collect a few initial frames (pre-experiment) to locate diffraction spots. The diffractometer software will use the positions of these spots to determine the preliminary unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the determined crystal system, the software will calculate an optimal strategy to collect a complete and redundant dataset.[12] This involves a series of runs where the crystal is rotated through specific angles (e.g., omega and phi scans) while diffraction images are recorded.[13] Key parameters include:

    • Exposure time per frame: Adjusted to achieve good signal-to-noise without overloading the detector.

    • Frame width: Typically small (e.g., 0.5-1.0°) to resolve closely spaced reflections.

    • Detector distance: Positioned to capture data to the desired resolution.

  • Data Integration and Reduction: After collection, the raw image data is processed. This involves:

    • Indexing: Confirming the unit cell and orientation.

    • Integration: Measuring the intensity of each diffraction spot (reflection).[11]

    • Scaling and Absorption Correction: Correcting for variations in intensity due to crystal size, absorption of X-rays by the crystal, and beam intensity fluctuations. The output of this step is a reflection file (typically with an .hkl extension) containing the Miller indices (h,k,l) and intensity for each reflection.

Part 3: Structure Solution and Refinement

With the processed diffraction data in hand, the next phase is to determine the arrangement of atoms in the unit cell. This is a computational process, most commonly performed using the SHELX suite of programs.[14]

Crystallography_Workflow cluster_0 Experimental Phase cluster_1 Computational Phase Crystal_Growth Crystal Growth & Selection Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Data_Processing Data Integration & Scaling (Produces .hkl file) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods - SHELXS) Data_Processing->Structure_Solution Model_Building Model Building & Completion (Locate H-atoms, check for disorder) Structure_Solution->Model_Building Structure_Refinement Structure Refinement (Least-Squares - SHELXL) Structure_Refinement->Model_Building Iterative Cycles Validation Structure Validation (checkCIF) Structure_Refinement->Validation Model_Building->Structure_Refinement

Caption: The workflow from crystal to validated structure.

Computational Workflow: Structure Solution and Refinement

  • Structure Solution: The .hkl file is used as input for a structure solution program like SHELXS.[15] For small organic molecules, "direct methods" are typically employed. This statistical approach uses the measured intensities to determine the phases of the reflections, which then allows for the calculation of an initial electron density map.[14] Peaks in this map correspond to atomic positions.

  • Initial Model Building: An initial atomic model is built by assigning atom types (C, O) to the electron density peaks. This initial model is often incomplete.

  • Structure Refinement (Iterative Process): The refinement process, performed with a program like SHELXL, uses a least-squares algorithm to improve the agreement between the experimentally observed diffraction intensities (from the .hkl file) and the intensities calculated from the current atomic model.[1] This is an iterative cycle:

    • The positions and anisotropic displacement parameters (which model thermal vibration) of the atoms are adjusted to minimize the difference between observed and calculated data.

    • A difference Fourier map is calculated. Significant peaks in this map indicate missing atoms (like hydrogens), while negative troughs can suggest incorrectly assigned atom types.

    • Hydrogen atoms are typically located in the difference map and then refined using appropriate geometric constraints (e.g., AFIX instructions in SHELXL).

    • This cycle is repeated until the model converges, meaning that further adjustments do not significantly improve the fit.

  • Assessing Convergence: The quality of the final model is assessed using several metrics, most notably the R-factors. The R1 value is a measure of the agreement between observed and calculated structure factor amplitudes and should typically be below 5% for a well-refined small molecule structure. The goodness-of-fit (GooF) should be close to 1.[16]

Part 4: Analysis and Interpretation of the Crystal Structure

Once a satisfactory refinement is achieved, the resulting structural model, contained in a Crystallographic Information File (CIF), is analyzed.

Hypothetical Crystallographic Data

The following table summarizes plausible crystallographic data for (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid, based on typical values for similar organic compounds.

Parameter Hypothetical Value Significance
Chemical FormulaC₉H₁₄O₅Defines the atomic composition of the molecule.
Formula Weight202.20 g/mol Molar mass of the compound.
Crystal SystemMonoclinicOne of the seven crystal systems, describing the symmetry of the unit cell.
Space GroupP2₁/cA common centrosymmetric space group for organic molecules, indicating specific symmetry operations.
a, b, c (Å)a = 8.5, b = 12.0, c = 9.8The dimensions of the unit cell.
α, γ (°)90°Unit cell angles.
β (°)105.5°The non-90° angle in the monoclinic system.
Volume (ų)962.4The volume of one unit cell.
Z4The number of molecules in one unit cell.
Temperature (K)100(2) KThe temperature at which data were collected.
Radiation, λ (Å)Mo Kα, 0.71073The X-ray source used for the experiment.
Final R1 [I > 2σ(I)]0.045A key indicator of the quality of the refinement; lower is better.
wR2 (all data)0.115A weighted R-factor based on all data.
Goodness-of-Fit (GooF)1.03Should be close to 1 for a good model.
Intramolecular Geometry

The analysis begins with the molecule itself. Key aspects to examine include:

  • Ring Conformation: The tetrahydropyran ring is expected to adopt a stable chair conformation. Torsion angles within the ring should be calculated to confirm this.

  • Substituent Orientation: Determine whether the two carboxymethyl groups are in axial or equatorial positions on the chair ring. Steric considerations suggest that having both large groups in equatorial positions would be the most stable conformation.

  • Bond Lengths and Angles: Compare the experimentally determined bond lengths and angles to standard values for similar functional groups. For instance, the C=O and C-O bond lengths within the carboxylic acid groups should be distinct.

Intermolecular Interactions and Crystal Packing

For this molecule, the analysis of intermolecular interactions is paramount. The two carboxylic acid groups are powerful hydrogen bond donors and acceptors.

  • Hydrogen Bonding: The most anticipated interaction is the formation of a classic carboxylic acid dimer.[4] In this motif, two molecules are linked by a pair of O-H···O hydrogen bonds, forming a stable eight-membered ring.[3][17] Given the presence of two such groups per molecule, these dimers could link together to form extended chains or sheets throughout the crystal lattice. Other, weaker C-H···O interactions may also play a role in stabilizing the overall packing.[17]

Caption: Classic R²₂(8) carboxylic acid dimer motif.

Part 5: Structure Validation and Deposition

The final step is to validate the structural model and deposit it in a public database, ensuring its accessibility to the scientific community.

Protocol: Validation and Deposition

  • CIF Validation: The final CIF file must be checked for completeness and consistency using the checkCIF utility, which is a service provided by the International Union of Crystallography (IUCr).[18] This program generates a report highlighting any potential errors, inconsistencies, or unusual geometric parameters (Alerts A, B, C, etc.). The researcher must address or provide explanations for any significant alerts.[19]

  • Data Deposition: The validated CIF file, along with the structure factor file (.fcf), should be deposited into the Cambridge Structural Database (CSD) via the Cambridge Crystallographic Data Centre (CCDC) online deposition service.[20][21]

  • Deposition Number: Upon successful deposition, the CCDC will issue a unique deposition number for the structure. This number must be included in any publication that reports the crystal structure, allowing other researchers to freely access the full crystallographic data.[16]

Conclusion

This guide has outlined a complete and authoritative workflow for the crystallographic analysis of (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid. By following these field-proven protocols—from rational synthesis and meticulous crystal growth to rigorous data collection, refinement, and validation—researchers can confidently elucidate its three-dimensional structure. The resulting atomic-level insights into the molecule's conformation and, most critically, its hydrogen-bonded supramolecular architecture, are indispensable for advancing its potential application in the fields of drug design, crystal engineering, and materials science.

References

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Unknown. (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). CIF Deposition Guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (2020). CoreTrustSeal Assessment. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Correcting CIFs. Retrieved from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1646-1673. DOI:10.1039/D2CS00697A. Retrieved from [Link]

  • Grabowski, S. J. (2016). Analysis of Hydrogen Bonds in Crystals. Crystals, 6(5), 59. Retrieved from [Link]

  • Unknown. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 11), 1633–1639. Retrieved from [Link]

  • Deshpande, S., et al. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268. Retrieved from [Link]

  • SHELX. (n.d.). SHELXS - Direct Methods. Retrieved from [Link]

  • Grabowski, S. J. (2016). Analysis of Hydrogen Bonds in Crystals. MDPI. Retrieved from [Link]

  • Vittal, J. J., et al. (2015). Persistent Phenol···Chloride Hydrogen Bonds in the Presence of Carboxylic Acid Moieties. Crystal Growth & Design, 15(8), 3765-3774. Retrieved from [Link]

  • Müller, P. (2010). Structure Determination with SHELX. MIT. Retrieved from [Link]

  • IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Retrieved from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(Pt 1), 3–8. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. Retrieved from [Link]

  • Parkin, G. (2022). Structural Characterization of N-(4-carboxybenzyl)pyridinium Bromide: Hydrogen Bonding between Bromide and a Carboxylic Acid. NSF PAR. Retrieved from [Link]

  • Pálfi, V., et al. (1999). Hydrogen-bonding interactions in the crystalline-phase structures of cinnamic acid derivatives. Acta Crystallographica Section B, 55(2), 216-225. Retrieved from [Link]

  • Minor, W., et al. (2016). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 1348, 13–31. Retrieved from [Link]

  • Unknown. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

  • SERC (Carleton). (2018). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Fuwa, H., & Sasaki, M. (2013). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 11(12), 4876–4920. Retrieved from [Link]

  • Google Patents. (2008). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
  • NPTEL-NOC IITM. (2019). Single Crystal X-Ray Diffraction Data Collection. YouTube. Retrieved from [Link]

  • Chen, J., et al. (2001). Synthesis of 2-Substituted (±)-(2R,3R,5R)-Tetrahydrofuran-3,5-dicarboxylic Acid Derivatives. The Journal of Organic Chemistry, 66(6), 2169-2172. Retrieved from [Link]

  • Witschel, M., et al. (2006). Synthesis of Novel Sterically Demanding Carbo- and Heterocyclic β-Ketoesters. Molecules, 11(5), 332-340. Retrieved from [Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid from tetrahydropyran-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Retrosynthetic Rationale

(4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid—commonly referred to as tetrahydropyran-4,4-diacetic acid—is a highly valuable spirocyclic building block in medicinal chemistry. It is primarily utilized as a core intermediate in the synthesis of novel alpha-2-delta ligands and gabapentinoid central nervous system (CNS) therapeutics.

The synthesis of 3,3-disubstituted glutaric acid derivatives has historically been achieved via the one-pot Guareschi-Thorpe condensation[1]. However, a highly scalable, stepwise alternative involves a robust Knoevenagel–Michael–Hydrolysis sequence. This route is mechanistically analogous to the classic preparation of 1,1-cyclohexanediacetic acid[2], which serves as a critical precursor in the synthesis of gabapentinoids via the Hofmann rearrangement[3].

Mechanistic Causality & Experimental Design
  • Step 1: Knoevenagel Condensation: The reaction utilizes an ammonium acetate/glacial acetic acid buffer. This catalytic system generates a transient iminium ion from the ketone, significantly lowering the activation energy for nucleophilic attack by the enolized ethyl cyanoacetate. Azeotropic removal of water via a Dean-Stark apparatus thermodynamically drives the equilibrium toward the highly conjugated α,β -unsaturated cyanoester.

  • Step 2: Michael Addition (Hydrocyanation): The alkylidene intermediate is highly electrophilic at the β -position (C4 of the pyran ring) due to the synergistic electron-withdrawing effects of the cyano and ester groups. Cyanide acts as a soft nucleophile, performing a 1,4-conjugate addition to establish the sterically congested quaternary carbon center. A mixed ethanol/water solvent system ensures the solubility of both the organic substrate and the inorganic cyanide salt.

  • Step 3: Global Hydrolysis & Decarboxylation: Refluxing the dinitrile intermediate in concentrated mineral acid completely hydrolyzes the ester and nitrile groups, yielding a transient geminal dicarboxylic acid (a malonic acid derivative). The elevated reflux temperature provides the thermal energy required to induce a pericyclic decarboxylation via a six-membered cyclic transition state, extruding carbon dioxide gas and yielding the final diacetic acid.

Process Workflow Visualization

SynthesisWorkflow A Tetrahydropyran-4-one (Starting Material) B Ethyl 2-cyano-2-(dihydro-2H-pyran- 4(3H)-ylidene)acetate (Intermediate 1) A->B Step 1: Knoevenagel Ethyl Cyanoacetate NH4OAc, AcOH, Toluene Reflux (-H2O) C Ethyl 2-cyano-2-(4-cyanotetrahydro- 2H-pyran-4-yl)acetate (Intermediate 2) B->C Step 2: Michael Addition KCN, EtOH/H2O 65°C D (4-Carboxymethyl-tetrahydro- pyran-4-yl)-acetic acid (Final Product) C->D Step 3: Hydrolysis & Decarb. Conc. HCl, Reflux (-CO2, -NH4Cl, -EtOH)

Figure 1: Three-step synthetic workflow for tetrahydropyran-4,4-diacetic acid.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of Ethyl 2-cyano-2-(dihydro-2H-pyran-4(3H)-ylidene)acetate
  • Setup: Equip a 1 L round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charge: Add tetrahydropyran-4-one (100.0 g, 1.0 mol), ethyl cyanoacetate (124.4 g, 1.1 mol), ammonium acetate (7.7 g, 0.1 mol), glacial acetic acid (12.0 g, 0.2 mol), and toluene (500 mL).

  • Reaction: Heat the mixture to a vigorous reflux (approx. 110 °C). Monitor the azeotropic removal of water in the Dean-Stark trap. Continue refluxing for 12–16 hours until water evolution ceases (expected volume: ~18 mL).

  • Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash sequentially with distilled water (2 × 200 mL) and saturated aqueous NaCl (200 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a viscous yellow oil. This crude material is sufficiently pure for the next step.

Step 2: Synthesis of Ethyl 2-cyano-2-(4-cyanotetrahydro-2H-pyran-4-yl)acetate

⚠️ Safety Warning: Potassium cyanide is highly toxic. Perform all operations in a well-ventilated fume hood and keep a cyanide antidote kit accessible.

  • Setup: Equip a 1 L round-bottom flask with a magnetic stir bar and a heating mantle.

  • Charge: Dissolve the crude alkylidene intermediate from Step 1 (175.0 g, ~0.9 mol) in absolute ethanol (400 mL).

  • Addition: In a separate Erlenmeyer flask, dissolve potassium cyanide (70.3 g, 1.08 mol) in distilled water (100 mL). Add this aqueous solution dropwise to the ethanolic reaction mixture over a period of 30 minutes.

  • Reaction: Heat the biphasic mixture to 65 °C and stir vigorously for 5 hours.

  • Workup: Cool the mixture to room temperature. Carefully quench the remaining cyanide by adding saturated aqueous NaHCO₃ (100 mL). Dilute with water (300 mL) and extract with ethyl acetate (3 × 250 mL).

  • Isolation: Wash the combined organic layers with brine (200 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the dinitrile intermediate as a pale yellow solid/oil.

Step 3: Synthesis of (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid
  • Setup: Equip a 2 L round-bottom flask with a heavy-duty magnetic stir bar and a reflux condenser. Attach the condenser outlet to a basic gas scrubber (10% NaOH) to safely neutralize evolved CO₂, HCN, and NH₃ gases.

  • Charge: Suspend the dinitrile intermediate from Step 2 (160.0 g, ~0.72 mol) in concentrated Hydrochloric Acid (37% w/w, 800 mL).

  • Reaction: Heat the suspension to reflux (approx. 105 °C). The mixture will initially become homogeneous, followed by heavy gas evolution (CO₂). Maintain reflux for 36–48 hours to ensure complete hydrolysis and decarboxylation.

  • Crystallization: Remove the heating mantle and allow the reaction to cool to room temperature, then further cool to 0–5 °C in an ice-water bath for 4 hours. The target diacetic acid will precipitate directly from the acidic aqueous solution.

  • Isolation: Filter the white crystalline precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water (2 × 100 mL) to remove residual HCl.

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight, yielding the pure (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid as a white solid.

Quantitative Data & Stoichiometry Summary

StepReagent / SubstrateMW ( g/mol )EquivalentsMass / VolumeExpected Yield
1 Tetrahydropyran-4-one100.121.0100.0 gN/A
1 Ethyl cyanoacetate113.111.1124.4 gN/A
1 Ammonium acetate77.080.17.7 gN/A
1 Intermediate 1 195.221.0 (Theoretical)~175.0 g85 - 90%
2 Intermediate 1195.221.0175.0 gN/A
2 Potassium cyanide (KCN)65.121.270.3 gN/A
2 Intermediate 2 222.241.0 (Theoretical)~160.0 g80 - 85%
3 Intermediate 2222.241.0160.0 gN/A
3 Concentrated HCl (37%)36.46Excess800 mLN/A
3 Final Product 202.201.0 (Theoretical)~105.0 g70 - 75%

References

  • Title: Icilio Guareschi and his amazing “1897 reaction” | Source: Beilstein Journal of Organic Chemistry | URL:[Link][1]

  • Title: Novel Cyclic Ketones for Catalytic Oxidation Reactions | Source: The Journal of Organic Chemistry | URL:[Link][2]

Sources

A Systematic Approach to HPLC Method Development for the Quantification of (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Pharmaceutical Sciences

Abstract

This application note provides a comprehensive and detailed protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid. This analyte, a polar, aliphatic dicarboxylic acid, presents significant challenges for traditional reversed-phase chromatography, including poor retention and lack of a strong UV chromophore. We present a systematic approach, beginning with an analysis of the analyte's physicochemical properties to inform the strategic selection of chromatographic conditions. The primary methodology explored is Reversed-Phase HPLC (RP-HPLC) utilizing the principle of ion suppression to enhance retention and improve peak shape. We detail the optimization of critical parameters, including stationary phase, mobile phase pH, and organic modifier. Furthermore, this guide outlines the validation of the optimized method in accordance with International Council for Harmonisation (ICH) guidelines.[1][2] An alternative strategy using Hydrophilic Interaction Liquid Chromatography (HILIC) is also discussed for cases where RP-HPLC may not provide adequate separation. This document is intended for researchers, analytical scientists, and drug development professionals seeking a robust and reliable method for the quantification of this and similar polar acidic molecules.

Analyte Properties and Chromatographic Challenges

(4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid is a geminal dicarboxylic acid featuring a polar tetrahydropyran moiety.

  • Structure: Chemical Structure

    Figure 1: Chemical Structure of (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid

  • Physicochemical Properties:

    • Polarity: The presence of two carboxylic acid groups and an ether linkage in the tetrahydropyran ring renders the molecule highly polar and water-soluble.

    • UV Absorbance: The molecule is aliphatic and lacks a chromophore, meaning it does not absorb light strongly in the mid-to-high UV range. Detection will likely be limited to low wavelengths (e.g., < 210 nm).

  • Key Analytical Challenges:

    • Poor Retention: In standard reversed-phase chromatography, highly polar compounds have minimal interaction with the non-polar stationary phase (like C18) and tend to elute in or near the solvent front.[3]

    • Poor Peak Shape: If the mobile phase pH is close to the analyte's pKa, the molecule can exist in both ionized and non-ionized forms, often leading to broad, tailing peaks.

    • Low Detection Sensitivity: The absence of a chromophore necessitates detection at low UV wavelengths, where many mobile phase components also absorb, potentially leading to high baseline noise and reduced sensitivity.

Strategy for HPLC Method Development

A successful method development strategy systematically addresses the analytical challenges. Our primary approach will be Reversed-Phase HPLC with Ion Suppression . By operating the mobile phase at a pH well below the analyte's pKa1, we can neutralize the carboxylic acid groups, rendering the molecule less polar and significantly increasing its retention on a non-polar stationary phase.[4][5] Hydrophilic Interaction Liquid Chromatography (HILIC) will be considered as a powerful alternative.[6][7][8]

Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Define Analyte & Objective Col_Select Column Selection C18 AQ-C18 Phenyl-Hexyl Start->Col_Select MP_Select Initial Mobile Phase pH ~2.5 Buffer ACN/Water Col_Select->MP_Select pH_Opt pH Optimization (2.5, 3.0, 3.5) MP_Select->pH_Opt Org_Mod Organic Modifier ACN vs. MeOH pH_Opt->Org_Mod Grad_Opt Gradient Optimization Slope & Time Org_Mod->Grad_Opt Temp_Opt Temperature Study (25, 30, 35 °C) Grad_Opt->Temp_Opt Final_Method Optimized Method Temp_Opt->Final_Method SST System Suitability Test Final_Method->SST Validation Method Validation (per ICH Q2) SST->Validation

A high-level workflow for HPLC method development.

Experimental Protocols: Reversed-Phase HPLC

Instrumentation, Reagents, and Materials
  • HPLC System: An HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Potassium phosphate monobasic (KH₂PO₄)

    • Phosphoric acid (H₃PO₄), 85%

    • Water, HPLC grade or Milli-Q

  • Analyte Standard: (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid, reference standard grade.

  • Columns:

    • Standard C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Aqueous-compatible C18 (e.g., AQ-C18, 4.6 x 150 mm, 5 µm)

    • Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

Preparation of Solutions
  • 25 mM Phosphate Buffer (pH 2.5):

    • Weigh 3.40 g of KH₂PO₄ and dissolve in 1 L of HPLC grade water.

    • Adjust the pH to 2.5 using 85% phosphoric acid.

    • Filter through a 0.45 µm nylon filter.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of water and ACN. This is the stock solution.

  • Working Standard Solution (100 µg/mL):

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Dilute to volume with the initial mobile phase composition.

Protocol 1: Column and Mobile Phase Screening

Causality: The goal is to find a stationary phase that provides retention and a good peak shape under ion-suppressing conditions. An aqueous-compatible C18 is often preferred for polar analytes in highly aqueous mobile phases to prevent phase collapse.[9]

  • Mobile Phase A: 25 mM Phosphate Buffer, pH 2.5

  • Mobile Phase B: Acetonitrile (ACN)

  • Screening Gradient:

    • Time (min) | %B

    • ---|---

    • 0.0 | 5

    • 15.0 | 50

    • 15.1 | 95

    • 17.0 | 95

    • 17.1 | 5

    • 20.0 | 5

  • Instrument Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: 205 nm

  • Procedure:

    • Equilibrate the first column (e.g., AQ-C18) with the initial mobile phase conditions for at least 20 minutes.

    • Inject the working standard solution (100 µg/mL).

    • Repeat for each column.

    • Evaluation: Compare the chromatograms for analyte retention time, peak tailing (asymmetry), and efficiency (plate count). Select the column that provides the best overall performance.

Protocol 2: Mobile Phase pH Optimization

Causality: Mobile phase pH is the most powerful tool for controlling the retention of ionizable compounds.[4][10] By adjusting the pH relative to the pKa, we can fine-tune retention and selectivity. A pH of ~2.5 should provide maximum retention, but slight increases may improve selectivity from other components without sacrificing peak shape.

  • Prepare additional phosphate buffers at pH 3.0 and pH 3.5.

  • Using the best column from Protocol 1, repeat the gradient analysis with each buffer.

  • Evaluation: Analyze the retention time and peak shape at each pH. Confirm that a pH of 2.5 provides the optimal balance of retention and peak symmetry.

Optimized Method and System Suitability

Based on the development studies, a final optimized method is established.

ParameterOptimized Condition
Column Aqueous-C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM KH₂PO₄ Buffer, pH 2.5
Mobile Phase B Acetonitrile
Gradient 5% to 40% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 205 nm
Run Time 15 minutes

System Suitability Testing (SST): Before any sample analysis, the system's performance must be verified. This is mandated by pharmacopeial guidelines like USP <621>.[11][12][13]

  • Make five replicate injections of the working standard solution (100 µg/mL).

  • Calculate the system suitability parameters based on the results.

SST ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.8
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 1.0%
Theoretical Plates (N) > 2000

Method Validation Protocol (ICH Q2(R2))

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[14][15] The following is a summary of the required validation experiments.

Validation_Workflow cluster_0 Core Validation Parameters cluster_1 Limit & Robustness Tests Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate Precision Precision->Intermediate_Precision LOD_LOQ LOD & LOQ Robustness Robustness Validation_Start Start Validation Validation_Start->Specificity Validation_Start->Linearity Validation_Start->Accuracy Validation_Start->Precision Validation_Start->LOD_LOQ Validation_Start->Robustness

Workflow for analytical method validation per ICH Q2.
Linearity
  • Procedure: Prepare calibration standards at a minimum of five concentrations, for example, 25, 50, 100, 150, and 200 µg/mL.

  • Inject each standard in triplicate.

  • Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis.

Accuracy (Recovery)
  • Procedure: Spike a placebo (matrix without analyte) at three different concentration levels (e.g., 50, 100, 150 µg/mL). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples and calculate the percentage recovery.

Precision
  • Repeatability (Intra-day): Analyze six replicate preparations of the working standard (100 µg/mL) on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.

Example Validation Data Summary
Validation ParameterResultAcceptance Criteria
Linearity (Correlation Coefficient, r²) 0.9995≥ 0.999
Range 25 - 200 µg/mL-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.85%≤ 2.0%
Precision (Intermediate, %RSD) 1.20%≤ 2.0%
Limit of Quantitation (LOQ) 10 µg/mL-
Robustness PassedNo significant impact on results

Conclusion

This application note outlines a systematic and scientifically grounded approach to developing a robust RP-HPLC method for the quantification of (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid. By leveraging the principle of ion suppression with an acidic mobile phase (pH 2.5), excellent retention and peak shape were achieved on an aqueous-compatible C18 column. The detailed protocols for method development, optimization, and validation provide a clear pathway for scientists to establish a reliable analytical procedure for this and other challenging polar acidic compounds, ensuring data integrity in research and quality control environments.

References

  • Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: General Chapters: <621> CHROMATOGRAPHY Source: Pharmacopeia.cn URL: [Link]

  • Title: Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds Source: Shimadzu URL: [Link]

  • Title: How does an acid pH affect reversed-phase chromatography separations? Source: Biotage URL: [Link]

  • Title: Mastering HILIC-Z Separation for Polar Analytes Source: Agilent URL: [Link]

  • Title: Why HILIC is what your polar compounds need for purification Source: Buchi.com URL: [Link]

  • Title: Can you retain polar acidic compounds using reversed-phase conditions? Source: Phenomenex Inc. (via YouTube) URL: [Link]

  • Title: HILIC – The Rising Star of Polar Chromatography Source: Element Lab Solutions URL: [Link]

  • Title: Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Source: Agilent URL: [Link]

  • Title: pH Gradient Reversed-Phase HPLC Source: ACS Publications URL: [Link]

  • Title: Advanced Strategies for Retaining Polar Compounds in Chromatography Source: Welch Materials URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: α,ω -Alkyl Dicarboxylic Acids: Characterization by Isocratic Anion-Exchange Chromatography Source: Oxford Academic URL: [Link]

  • Title: Separation and Detection of Carboxylic Acids by Ion Chromatography Source: Taylor & Francis Online URL: [Link]

Sources

Derivatization techniques for LC-MS analysis of (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Derivatization of (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid for Enhanced LC-MS Analysis

Introduction: The Analytical Challenge of a Polar Dicarboxylic Acid

(4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid is a geminal dicarboxylic acid featuring a stable tetrahydropyran ring. Its structure presents significant challenges for direct analysis by liquid chromatography-mass spectrometry (LC-MS), particularly when using common reversed-phase (RP) columns. The two carboxylic acid functional groups render the molecule highly polar, leading to poor retention on RPLC columns and inefficient ionization by electrospray ionization (ESI), which compromises sensitivity and reproducibility.[1][2] To overcome these analytical hurdles, chemical derivatization is an essential strategy to modify the analyte's physicochemical properties, thereby enhancing its chromatographic behavior and mass spectrometric response.[1][2][3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on two distinct and robust derivatization techniques for the sensitive and reliable quantification of (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid by LC-MS. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to ensure technical accuracy and practical applicability.

The Rationale for Derivatization

The primary objectives of derivatizing (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid are:

  • To Decrease Polarity: By converting the polar carboxylic acid groups into less polar functional groups (e.g., esters or amides), the analyte's hydrophobicity is increased. This leads to better retention and peak shape on standard C18 reversed-phase columns.

  • To Enhance Ionization Efficiency: The native molecule has poor proton affinity for positive mode ESI. Derivatization can introduce moieties that are readily protonated or carry a permanent positive charge, significantly boosting the signal intensity in positive ion mode ESI-MS.[2][4] This "charge-reversal" or "charge-tagging" is a powerful strategy for achieving low limits of detection.[2][4]

The following sections detail two effective derivatization strategies: Esterification and Amide Formation with a Charge-Reversal Reagent .

Strategy 1: Butyl Esterification for Improved Hydrophobicity

Principle and Rationale

This classic approach involves an acid-catalyzed esterification reaction with butanol to convert both carboxylic acid groups of the analyte into their corresponding dibutyl esters. The addition of two butyl groups significantly reduces the polarity of the molecule, enhancing its retention on reversed-phase columns. The resulting ester is more amenable to positive mode electrospray ionization, typically being detected as a protonated molecule [M+H]+. This method is robust, uses readily available reagents, and is particularly effective for targeted analysis of dicarboxylic acids.[1][5][6][7]

Experimental Protocol: Butyl Esterification

Materials:

  • (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid standard

  • Internal Standard (IS): Isotope-labeled (e.g., 13C- or 2H-labeled) analyte or a structurally similar dicarboxylic acid.

  • 3 M Hydrochloric Acid (HCl) in n-Butanol: Prepare by carefully adding acetyl chloride to anhydrous n-butanol.

  • Methyl-tert-butyl ether (MTBE)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Nitrogen gas supply for evaporation

  • Heater block or water bath

Procedure:

  • Sample Preparation:

    • For aqueous samples (e.g., plasma, urine), perform a protein precipitation by adding 3 parts of cold acetonitrile containing the internal standard to 1 part of the sample.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet proteins.

    • Transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction:

    • Add 500 µL of MTBE to the supernatant.[5][6]

    • Vortex for 1 minute to extract the dicarboxylic acids into the organic layer.

    • Centrifuge for 5 minutes to ensure phase separation.

    • Carefully transfer the upper organic layer (MTBE) to a new glass tube.

  • Derivatization:

    • Evaporate the MTBE to complete dryness under a gentle stream of nitrogen at 40°C.

    • To the dried residue, add 100 µL of 3 M butanolic HCl.[1][5]

    • Seal the tube tightly and incubate at 65°C for 20 minutes in a heater block or water bath.[1]

  • Final Preparation:

    • After incubation, evaporate the butanolic HCl to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried derivative in 100 µL of a suitable mobile phase, such as 80:20 Water:Methanol.[1]

    • Vortex thoroughly and transfer the solution to an autosampler vial for LC-MS analysis.

Suggested LC-MS/MS Conditions
ParameterSetting
LC System UHPLC or HPLC
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 5-7 minutes, hold, and re-equilibrate
Flow Rate 0.3 - 0.5 mL/min
Column Temp. 40°C
Injection Vol. 2-5 µL
MS System Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Mode ESI, Positive
MRM Transitions To be determined by infusing the derivatized standard. Precursor ion will be the [M+H]+ of the dibutyl ester.

Strategy 2: Charge-Reversal Derivatization via Amide Formation

Principle and Rationale

This advanced strategy aims to dramatically increase sensitivity by introducing a permanently charged or highly basic moiety onto the analyte. The reaction forms stable amide bonds by coupling the carboxylic acid groups with an amine-containing reagent. A common approach uses a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as N,N-Diisopropylethylamine (DIPEA).[2][8] The derivatizing amine contains a feature, such as a tertiary or quaternary amine group, that is readily protonated or already carries a positive charge. This "charge reversal" converts the anionic carboxylates into cationic derivatives, leading to a substantial enhancement in ESI+ signal intensity and enabling very low detection limits.[2][4]

Experimental Protocol: Amide Formation

Materials:

  • Analyte standard and Internal Standard (as in Strategy 1)

  • Derivatization Reagent: e.g., N,N-dimethylethylenediamine (DMEDA) or a similar primary/secondary amine with a tertiary amine group.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Formic Acid

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Heater block or water bath

Procedure:

  • Sample Preparation & Extraction:

    • Follow the same protein precipitation and extraction steps as outlined in Strategy 1 (steps 1 and 2).

    • Evaporate the MTBE extract to complete dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • Reconstitute the dried residue in 50 µL of Acetonitrile.

    • Add 20 µL of the derivatization reagent solution (e.g., 1 mg/mL DMEDA in ACN).

    • Add 20 µL of EDC solution (e.g., 5 mg/mL in ACN).

    • Add 10 µL of DIPEA to catalyze the reaction.[2]

    • Seal the tube and incubate at 60°C for 30 minutes.[1]

  • Reaction Quenching & Final Preparation:

    • After incubation, cool the sample to room temperature.

    • Add 5 µL of 1% formic acid in water to quench the reaction by protonating any remaining amine reagent and catalyst.[2]

    • Centrifuge the sample to pellet any precipitates.

    • Transfer the supernatant to an autosampler vial for LC-MS analysis. Dilution with mobile phase may be necessary depending on the concentration.

Suggested LC-MS/MS Conditions
ParameterSetting
LC System UHPLC or HPLC
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Similar gradient to Strategy 1, may require adjustment based on derivative retention.
Flow Rate 0.3 - 0.5 mL/min
Column Temp. 40°C
Injection Vol. 2-5 µL
MS System Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Mode ESI, Positive
MRM Transitions To be determined by infusion. The precursor ion will be the [M+H]+ of the di-derivatized analyte. A characteristic product ion related to the derivatization reagent is often used for sensitive detection.[3]

Comparison of Derivatization Strategies

FeatureButyl EsterificationCharge-Reversal Amide Formation
Principle Increases hydrophobicityIncreases hydrophobicity and adds a highly basic/charged site
Sensitivity Good enhancement over underivatized analyteExcellent enhancement, often several orders of magnitude
Reagents Inexpensive and common (Butanolic HCl)More specialized and costly (EDC, specific amines)
Reaction Speed Relatively fast (20-30 min)Moderately fast (30-60 min)
Robustness High, well-established methodGood, but requires careful optimization of stoichiometry
Side Products Minimal if anhydrous conditions are maintainedPotential for side reactions if not optimized; requires quenching
Best For Routine, targeted quantification where moderate sensitivity is sufficientBioanalysis, biomarker discovery, and applications requiring very low limits of detection

Visualizing the Workflow and Chemistry

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Biological Sample B Protein Precipitation (with Internal Standard) A->B C Liquid-Liquid Extraction B->C D Evaporation C->D E Add Reagents & Incubate D->E F Quench/Evaporate E->F G Reconstitution F->G H LC-MS/MS Analysis G->H I Data Processing H->I

Caption: Overall analytical workflow from sample to data.

Reactions cluster_ester Strategy 1: Butyl Esterification cluster_amide Strategy 2: Charge-Reversal Amide Formation Analyte1 Analyte-(COOH)₂ Product1 Analyte-(COOBu)₂ Analyte1->Product1 65°C Reagent1 + n-Butanol Catalyst1 H⁺ (HCl) Analyte2 Analyte-(COOH)₂ Product2 Analyte-(CONH-R-N(CH₃)₂)₂ Analyte2->Product2 60°C Reagent2 + H₂N-R-N(CH₃)₂ Catalyst2 EDC/DIPEA

Caption: Chemical reactions for the two derivatization strategies.

References

  • Longdom Publishing. Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Available from: [Link]

  • Higashi, T. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Eggink, M., et al. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry. Available from: [Link]

  • LCGC International. Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. Available from: [Link]

  • Vrije Universiteit Amsterdam Research Portal. Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Available from: [Link]

  • ACS Publications. A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Available from: [Link]

  • Rashed, M. S., et al. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical Chemistry. Available from: [Link]

  • Kirkwood-Donelson, K. I., et al. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Metabolites. Available from: [Link]

  • ResearchGate. Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine. Available from: [Link]

  • ResearchGate. Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Available from: [Link]

  • Han, K., et al. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules. Available from: [Link]

  • Li, Y., et al. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Journal of The American Society for Mass Spectrometry. Available from: [Link]

  • Oxford Academic. Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine. Available from: [Link]

Sources

Application of (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid in central nervous system drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid in CNS Drug Discovery

Executive Overview

The development of next-generation gabapentinoids requires precise structural modifications to enhance pharmacokinetic (PK) properties while maintaining high binding affinity to central nervous system (CNS) targets. (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid (also known as tetrahydropyran-4,4-diacetic acid) serves as a critical, symmetrical diacid intermediate in the synthesis of tetrahydropyran-based gabapentin analogues[1]. By replacing the highly lipophilic cyclohexane ring of traditional gabapentin with a tetrahydropyran scaffold, researchers can exploit the oxygen heteroatom to alter the molecule's dipole moment, increase aqueous solubility, and optimize oral bioavailability without sacrificing target engagement[2].

This technical guide details the structural rationale, synthetic conversion, and pharmacological validation of this intermediate into an active α2δ-1 ligand.

Structural Rationale & Mechanistic Causality

Gabapentinoids exert their therapeutic effects—primarily anticonvulsant and analgesic activity—by binding selectively to the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs) in the CNS[2]. Traditional gabapentin utilizes a cyclohexane ring to conformationally restrict the γ-aminobutyric acid (GABA) backbone[3].

Why transition to a tetrahydropyran scaffold?

  • Physicochemical Optimization: The introduction of the ether oxygen in the tetrahydropyran ring significantly decreases the partition coefficient (LogD) and enhances hydrogen-bonding capacity. This prevents the formation of insoluble microcrystals in the acidic environment of the stomach, thereby improving colonic absorption for sustained-release formulations[1].

  • Conformational Bias: The electronegative oxygen atom introduces a dipole that subtly alters the ring-pucker dynamics (the Perlin effect). This optimally projects the aminomethyl and carboxylic acid pharmacophores into the α2δ-1 binding pocket, maintaining a high-affinity interaction comparable to or exceeding that of gabapentin.

Pathway Ligand Tetrahydropyran Gabapentinoid VGCC α2δ-1 Subunit of VGCC (Presynaptic Terminal) Ligand->VGCC Binds with high affinity Trafficking α1 Subunit Membrane Trafficking VGCC->Trafficking Inhibits CaInflux Presynaptic Calcium Influx Trafficking->CaInflux Reduces pore availability NTRelease Excitatory Neurotransmitter Release (Glutamate, CGRP) CaInflux->NTRelease Decreases exocytosis Pain Central Sensitization & Neuropathic Pain NTRelease->Pain Attenuates downstream signaling

Mechanism of Action: Tetrahydropyran analogues binding to α2δ-1 to attenuate pain signaling.

Experimental Protocols

Protocol 1: Synthetic Conversion to the Active CNS Ligand

To convert the inactive diacid intermediate into the active α2δ-1 ligand (4-aminomethyl-tetrahydropyran-4-acetic acid), a three-step desymmetrization and rearrangement workflow is employed.

Step 1: Anhydride Formation (Activation)

  • Procedure: Suspend (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid (1.0 eq) in neat acetic anhydride (Ac₂O, 5.0 eq). Reflux at 120°C for 4 hours. Concentrate under reduced pressure and co-evaporate with toluene to remove residual acetic acid.

  • Causality: The diacid is thermodynamically stable and unreactive. Refluxing in Ac₂O drives the dehydration to form the cyclic tetrahydropyran-4,4-diacetic anhydride, a highly reactive electrophile necessary for the subsequent desymmetrization.

Step 2: Ammonolysis (Desymmetrization)

  • Procedure: Dissolve the crude anhydride in anhydrous methanol and cool to 0°C. Slowly bubble anhydrous NH₃ gas into the solution for 30 minutes. Stir for 2 hours at room temperature, then concentrate to yield the monoamide-monoacid intermediate.

  • Causality: Strict temperature control (0°C) provides kinetic control, ensuring the incoming ammonia only attacks one of the equivalent carbonyls. Higher temperatures risk double-addition (diamide formation), which would ruin the yield of the target mono-functionalized product.

Step 3: Hofmann Rearrangement (Carbon Extrusion)

  • Procedure: Dissolve NaOH (4.0 eq) in water and cool to 0°C. Add Br₂ (1.1 eq) dropwise to generate sodium hypobromite (NaOBr) in situ. Add the monoamide intermediate (1.0 eq) and heat the reaction to 80°C for 2 hours. Acidify to pH 4 with HCl to precipitate the final zwitterionic amino acid.

  • Causality: The Hofmann rearrangement is chosen because it provides a stereoretentive, clean extrusion of the carbonyl carbon as CO₂, directly converting the primary amide into the primary amine required for α2δ-1 binding.

  • Self-Validation & QC: Perform LC-MS on the final precipitate. The mass must show a loss of 28 Da (corresponding to the loss of CO from the amide) relative to the monoamide intermediate.

Workflow SM (4-Carboxymethyl-tetrahydropyran-4-yl)-acetic acid Anhydride Dehydration (Ac2O, 120°C) SM->Anhydride Amide Ammonolysis (NH3/MeOH, 0°C) Anhydride->Amide Hofmann Hofmann Rearrangement (NaOH, Br2, 80°C) Amide->Hofmann API 4-Aminomethyl-4-(tetrahydropyran-4-yl)acetic acid Hofmann->API

Synthetic Workflow: Conversion of the diacetic acid intermediate to the active CNS ligand.

Protocol 2: In Vitro [³H]-Gabapentin Displacement Assay

To validate the biological activity of the synthesized tetrahydropyran analogue, its affinity for the α2δ-1 subunit is measured via a competitive radioligand binding assay.

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold 10 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Resuspend the pellet in fresh buffer to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well plate, combine 100 μL of membrane suspension, 50 μL of [³H]-gabapentin (final concentration 10 nM), and 50 μL of the synthesized tetrahydropyran analogue (serial dilutions from 10⁻⁵ to 10⁻¹⁰ M). Incubate at room temperature for 45 minutes.

  • Termination & Detection: Rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash filters three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.

  • Self-Validation & QC: Include a control well with 10 μM unlabelled pregabalin to define non-specific binding (NSB). The assay is only considered valid if the Z'-factor is >0.5, ensuring the signal-to-noise ratio is sufficient to accurately calculate the IC₅₀ via 4-parameter logistic regression.

Quantitative Data Presentation

The introduction of the tetrahydropyran ring fundamentally shifts the physicochemical profile of the drug while maintaining the critical binding affinity required for CNS efficacy.

Table 1: Physicochemical and Pharmacological Comparison

ParameterGabapentinTetrahydropyran AnalogueRationale for Difference
Core Ring Structure CyclohexaneTetrahydropyranIntroduction of an oxygen heteroatom into the core ring[1].
LogD (pH 7.4) -1.1-1.8Increased polarity and decreased lipophilicity due to the ether oxygen.
Aqueous Solubility ~10 mg/mL>50 mg/mLEnhanced hydrogen bonding capacity prevents microcrystal formation in gastric fluid.
α2δ-1 Affinity (IC₅₀) 140 nM~120 nMThe oxygen dipole induces a favorable Perlin effect, optimally aligning the pharmacophores.

References

  • Source: Google Patents (US8048917B2)
  • Gabapentinoid Source: Wikipedia URL: [Link]

  • Gabapentin Source: Wikipedia URL: [Link]

Sources

Application Notes & Protocols: Strategic Amidation of (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Scaffolds in Modern Peptide Chemistry

In the landscape of drug development and materials science, peptides offer unparalleled specificity and biological activity. However, their therapeutic potential can be limited by poor metabolic stability and conformational flexibility. The introduction of synthetic scaffolds is a key strategy to overcome these limitations. (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid is a geminal dicarboxylic acid built upon a stable tetrahydropyran ring. This scaffold serves as a robust, non-natural linker for synthesizing constrained, branched, or dimeric peptide structures. Its defined stereochemistry and steric bulk can enforce specific conformations upon the attached peptide chains, leading to enhanced target affinity, selectivity, and proteolytic resistance.

This guide provides a detailed technical overview and actionable protocols for the selective amidation of this diacid scaffold, targeting two primary synthetic outcomes: symmetrical (homodimeric) and asymmetrical (heterodimeric or sequentially functionalized) peptide conjugates.

The Core Synthetic Challenge: Controlling Reactivity

The primary challenge in utilizing (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid lies in the identical reactivity of its two carboxyl groups. Uncontrolled reaction with an amine will invariably lead to a statistical mixture of unreacted starting material, the desired mono-amide, and the di-amide byproduct, complicating purification and reducing yield. Therefore, a deliberate and strategic approach is essential.

  • Symmetrical Synthesis: Involves the simultaneous coupling of two identical amine-containing molecules (e.g., two equivalents of the same peptide) to both carboxyl groups. This is a straightforward approach for creating homodimeric structures.

  • Asymmetrical Synthesis: Requires a more sophisticated orthogonal protection strategy.[1][2] This involves selectively masking one carboxyl group with a temporary protecting group, allowing the other to be functionalized. The protecting group is then removed under conditions that do not affect the first amide bond or any protecting groups on the peptide itself, revealing the second carboxyl group for a subsequent, different amidation reaction.[3][4]

The Mechanism of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally inefficient and requires high temperatures, which are incompatible with sensitive peptide structures. Peptide synthesis relies on coupling reagents to "activate" the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic.[5][6] This process typically involves two steps:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea ester (with carbodiimides) or an active ester (with uronium or phosphonium salts).[6]

  • Acylation: The amine component acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate, which then collapses to form the stable amide bond and release the activated leaving group.

To enhance reaction rates and minimize the risk of racemization at the α-carbon of the amino acid being coupled, additives such as 1-Hydroxybenzotriazole (HOBt) or its more reactive aza-analogue, 1-hydroxy-7-azabenzotriazole (HOAt), are frequently included.[7]

Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and purity. The table below compares the most common classes of reagents used in modern peptide synthesis.[5][8]

Reagent ClassExample (Abbreviation)Key FeaturesAdvantagesCommon Side Reactions/Drawbacks
Carbodiimides EDC (Water-Soluble)Activates carboxylic acids to form O-acylisourea intermediates.Water-soluble byproducts simplify workup; cost-effective.High potential for racemization without additives (e.g., NHS, HOBt); can dehydrate Asn/Gln side chains.[7][8]
Uronium/Aminium Salts HBTU, HATUForms active esters (OBt or OAt esters).Fast reaction rates; high efficiency, especially for hindered couplings. HATU is particularly potent due to the HOAt leaving group.Can cause guanidinylation of the free amine if used in large excess; more expensive than carbodiimides.
Phosphonium Salts PyAOP, PyBOPForms active esters (OBt or OAt esters).Highly efficient with low racemization; particularly effective for difficult couplings and cyclizations.[8]Byproducts can be difficult to remove; higher cost.

Experimental Protocols & Workflows

Protocol 1: Symmetrical Di-amidation using HATU

This protocol describes the coupling of two equivalents of an amine (e.g., a peptide with a free N-terminus) to the diacid scaffold.

Materials:

  • (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid

  • Amine-containing molecule (Peptide-NH₂, 2.2 equivalents)

  • HATU (2.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (2.1 eq) to the solution and stir for 2 minutes.

  • Add DIPEA (4.0 eq) and stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acids.

  • In a separate flask, dissolve the amine-containing molecule (e.g., Peptide-NH₂) (2.2 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution to the pre-activated diacid mixture.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by LC-MS until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC.

Workflow for Symmetrical Amidation

Diacid (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid Preactivation Pre-activation (2.1 eq HATU, 4.0 eq DIPEA in DMF) Diacid->Preactivation Coupling Amine Coupling (2.2 eq Peptide-NH₂) Preactivation->Coupling Product Symmetrical Dimeric Product Coupling->Product

Caption: Workflow for symmetrical di-amidation.

Protocol 2: Asymmetrical Amidation via Orthogonal Protection

This advanced protocol enables the sequential coupling of two different amines. It involves the selective protection of one carboxyl group as a benzyl ester (Bn), which is stable to standard Fmoc-based peptide synthesis conditions but can be selectively removed later via hydrogenolysis.

Step A: Selective Mono-Benzylation

  • Dissolve the diacid (1.0 eq) in DMF.

  • Add potassium bicarbonate (1.0 eq) and stir for 30 minutes.

  • Add benzyl bromide (1.0 eq) and stir at room temperature overnight.

  • Perform an aqueous work-up and purify by column chromatography to isolate the mono-benzyl ester derivative.

Step B: First Amidation (on the free carboxyl group)

  • Using the purified mono-ester from Step A as the starting material, follow the HATU coupling procedure detailed in Protocol 5.1 , but using only 1.1 equivalents of the first amine (Peptide₁-NH₂), 1.05 equivalents of HATU, and 2.0 equivalents of DIPEA.

  • Purify the resulting mono-amide, mono-ester product.

Step C: Selective Benzyl Ester Deprotection

  • Dissolve the product from Step B in methanol or ethanol.

  • Add Palladium on carbon (10% w/w, catalytic amount).

  • Purge the flask with H₂ gas and stir under an H₂ atmosphere (using a balloon) for 4-16 hours until deprotection is complete (monitor by LC-MS).

  • Filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate.

Step D: Second Amidation (on the newly exposed carboxyl group)

  • Use the deprotected product from Step C as the starting material.

  • Follow the HATU coupling procedure again, this time using the second, different amine (Peptide₂-NH₂) to yield the final asymmetrical product.

  • Purify the final product by preparative HPLC.

Workflow for Asymmetrical Amidation

cluster_0 cluster_1 cluster_2 cluster_3 Diacid Diacid Scaffold MonoProtect Mono-Protected Intermediate (Mono-Benzyl Ester) Diacid->MonoProtect Step A: Mono-Protection FirstCouple First Amidation (Peptide₁-NH₂ + HATU) MonoProtect->FirstCouple Step B ProtectedProduct Protected Hetero-Conjugate FirstCouple->ProtectedProduct Deprotect Deprotection (H₂, Pd/C) ProtectedProduct->Deprotect Step C FreeAcid Mono-Amide Intermediate (Free Carboxylic Acid) Deprotect->FreeAcid SecondCouple Second Amidation (Peptide₂-NH₂ + HATU) FreeAcid->SecondCouple Step D FinalProduct Asymmetrical Product SecondCouple->FinalProduct

Caption: Orthogonal workflow for asymmetrical amidation.

Expert Insights & Troubleshooting

  • Choice of Base: A non-nucleophilic tertiary amine base like DIPEA is critical.[6] It is sterically hindered, preventing it from acting as a competing nucleophile, and it effectively scavenges the acid produced during the reaction without causing significant racemization. For extremely sensitive substrates, the weaker base 2,4,6-collidine may be used.

  • Solvent Purity: All amidations should be performed under anhydrous conditions. The presence of water can hydrolyze the activated intermediate, reducing the yield and complicating purification. Use of high-purity, anhydrous solvents like DMF or NMP is essential.

  • Monitoring the Reaction: Thin-layer chromatography (TLC) or LC-MS are indispensable tools for monitoring the reaction's progress. This prevents running the reaction for too long, which can increase the risk of side reactions, or stopping it too early, which results in incomplete conversion.

  • Purification Strategy: The purification of these scaffolds often requires reverse-phase preparative HPLC, especially for peptide-containing final products. The byproducts from coupling reagents (e.g., tetramethylurea from HBTU/HATU, dicyclohexylurea from DCC) must be effectively removed. The water-soluble nature of EDC byproducts simplifies purification in aqueous workups.[5]

Conclusion

(4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid is a valuable and versatile scaffold for advancing peptide-based therapeutics and materials. While its symmetrical structure presents a challenge, it can be effectively managed through well-established synthetic strategies. For homodimeric structures, a straightforward di-amidation protocol using modern coupling reagents like HATU provides high yields. For more complex, asymmetrical architectures, a robust orthogonal protection strategy is required. By mastering these protocols, researchers can unlock the full potential of this scaffold to create novel molecules with precisely controlled structures and enhanced functional properties.

References

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed, John Wiley & Sons, Inc.
  • Coupling Reagents. Aapptec Peptides.
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem.
  • Ch27 : Peptide synthesis. University of Calgary.
  • An In-depth Technical Guide to Orthogonal Protection Str
  • Amino Acid Deriv
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Protecting Groups in Peptide Synthesis.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Epimeris

Sources

Troubleshooting & Optimization

How to improve reaction yield in the synthesis of (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid. Here, we address common challenges and provide troubleshooting strategies to enhance reaction yield and purity.

I. Synthetic Strategy Overview

The synthesis of (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid, a spirocyclic dicarboxylic acid, presents unique challenges, primarily in the formation of the quaternary carbon center at the 4-position of the tetrahydropyran ring. A robust and common strategy involves a two-step process:

  • Dialkylation of Tetrahydropyran-4-one: This key step involves the formation of the C-C bonds at the alpha-position to the carbonyl group.

  • Hydrolysis: The subsequent conversion of the ester functionalities to the desired dicarboxylic acid.

This guide will focus on optimizing these two critical steps.

Synthetic_Pathway Tetrahydropyran-4-one Tetrahydropyran-4-one Dialkylation Dialkylation Tetrahydropyran-4-one->Dialkylation Ethyl Bromoacetate, Strong Base Diester_Intermediate Diethyl 2,2'-(tetrahydro-2H-pyran-4,4-diyl)diacetate Dialkylation->Diester_Intermediate Hydrolysis Hydrolysis Diester_Intermediate->Hydrolysis Acid or Base Catalysis Final_Product (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid Hydrolysis->Final_Product Troubleshooting_Workflow Start Low Yield in Dialkylation Check_Conversion High Starting Material? Start->Check_Conversion Check_Monoalkylation High Mono-alkylated Product? Check_Conversion->Check_Monoalkylation No Increase_Base Increase Base Strength/Equivalents Check_Conversion->Increase_Base Yes Check_Side_Products Other Byproducts? Check_Monoalkylation->Check_Side_Products No Increase_Electrophile Increase Electrophile Equivalents Check_Monoalkylation->Increase_Electrophile Yes Change_Solvent Use THF/LDA System Check_Side_Products->Change_Solvent O-Alkylation Purify_Starting_Materials Purify Starting Materials Check_Side_Products->Purify_Starting_Materials Other Impurities Optimize_Temp Optimize Temperature Profile Increase_Base->Optimize_Temp Check_Reagents Ensure Anhydrous Conditions Optimize_Temp->Check_Reagents

Troubleshooting solubility issues of (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid in aqueous assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid. This document provides in-depth troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous assays. The unique geminal dicarboxylic acid structure of this molecule dictates a strong pH-dependent solubility profile, which is the primary factor to consider during experimental design. This guide is structured to provide a logical workflow, from understanding the compound's fundamental properties to implementing advanced solubilization strategies, ensuring the integrity and reproducibility of your results.

Compound Structural Analysis

(4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid is a derivative of malonic acid, featuring two carboxylic acid groups attached to the same carbon atom (a gem-dicarboxylic acid) on a tetrahydropyran ring.

Key Physicochemical Characteristics:

  • Two pKa Values: The presence of two carboxylic acid groups means the molecule has two distinct pKa values. While specific experimental values for this exact molecule are not publicly available, they can be estimated to be in the acidic range.

  • pH-Dependent Solubility: The solubility of this compound is critically dependent on pH.[1][2][3][4]

    • At Low pH (pH < pKa1): The compound is fully protonated and neutral, leading to very low aqueous solubility.

    • At High pH (pH > pKa2): The compound is fully deprotonated, existing as a dianion, which dramatically increases its aqueous solubility.

  • Lipophilic Core: The tetrahydropyran ring provides a non-polar character, which can limit solubility even in the deprotonated state.

Frequently Asked Questions (FAQs)

Q1: I dissolved my compound in DMSO to make a stock, but it precipitated immediately when I diluted it into my aqueous assay buffer (e.g., PBS pH 7.4). What happened?

A1: This is a common phenomenon known as "antisolvent precipitation" or "solvent shock".[5][6] The compound is highly soluble in neat DMSO but may be significantly less soluble in the high-water-content mixture. The neutral pH of your buffer is likely below the second pKa of your dicarboxylic acid, causing the compound to convert to a less soluble, partially protonated form and crash out of solution.[5][7]

Q2: Can I just sonicate the buffer after adding the DMSO stock to get the compound back into solution?

A2: While sonication can help break up solid particles and can be a part of a solubilization protocol, it does not change the fundamental insolubility of the compound under those specific pH and solvent conditions.[8] If the compound is not soluble, sonication may only create a fine suspension or colloid, not a true solution. This can lead to highly variable and inaccurate results in your assay.[7][8]

Q3: What is the best starting approach to solubilize this compound for a cell-based assay where I cannot significantly alter the final pH from ~7.4?

A3: The recommended strategy is to prepare a high-concentration stock solution in an alkaline aqueous buffer (e.g., 50-100 mM NaOH or a basic buffer like 100 mM Tris at pH 9.0) first, before any addition of organic co-solvents. This deprotonates the carboxylic acid groups, forming a soluble salt. This aqueous stock can then be serially diluted into your final assay medium. The buffering capacity of the final medium should be sufficient to bring the pH back to the physiological range, while the compound remains in solution due to the much lower final concentration.

Q4: My assay contains high concentrations of divalent cations like calcium (Ca²⁺) or magnesium (Mg²⁺). Could this be a problem?

A4: Yes. Dicarboxylic acids can chelate divalent cations. The resulting calcium or magnesium salts of your compound may be significantly less soluble than the corresponding sodium or potassium salts and could precipitate from the solution. If your assay requires high levels of these cations, determining the kinetic solubility under final assay conditions is critical.

Systematic Troubleshooting Guide

This section provides a logical workflow for diagnosing and resolving solubility issues.

Step 1: Initial Observation & Diagnosis

The first step is to accurately characterize the problem. Do you observe visible precipitation, cloudiness (opalescence), or are you getting inconsistent or non-linear assay results that suggest solubility issues?

Workflow for Troubleshooting Solubility

Below is a visual guide to the troubleshooting process. The logic starts with the initial observation of precipitation and branches into diagnostic questions and corrective actions.

G A Observation: Compound Precipitation in Aqueous Assay B What is the pH of your final assay buffer? A->B C pH is neutral or acidic (e.g., < 7.5) B->C Likely D pH is alkaline (e.g., > 8.0) B->D Unlikely E Primary Cause: Low pH prevents deprotonation of carboxylic acids, leading to low intrinsic solubility. C->E H Does your assay contain high concentrations of divalent cations (Ca²⁺, Mg²⁺)? D->H F Action 1: pH Adjustment Prepare stock in alkaline solution (e.g., 10mM NaOH, then dilute). E->F G Action 2: Co-Solvent Strategy Use minimal DMSO in final dilution (<0.5%) AND pre-warm buffer. E->G M Problem Resolved? F->M G->M I Yes H->I J No H->J K Primary Cause: Formation of insoluble dicarboxylate-divalent cation salts. I->K J->M L Action: Perform Kinetic Solubility Assay in final buffer to determine solubility limit. K->L L->M N Yes M->N O No M->O P Proceed with Experiment N->P Q Consider Advanced Formulation (e.g., use of excipients, alternative counter-ions). O->Q

Sources

Technical Support Center: Troubleshooting (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic Acid Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and process chemists troubleshoot and optimize the isolation of (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid (also known as 2,2'-(tetrahydro-2H-pyran-4,4-diyl)diacetic acid).

This compound is a critical dicarboxylic acid intermediate used in the synthesis of spirocyclic APIs and neuroactive gabapentin analogues. Its synthesis typically involves a Guareschi-Thorpe condensation of tetrahydropyran-4-one with ethyl cyanoacetate, followed by[1]. However, the final crystallization step is notorious for byproduct occlusion. This guide provides field-proven methodologies to mitigate lactonization, incomplete decarboxylation products, and inorganic salt carryover.

Mechanistic Pathway & Byproduct Formation

To effectively troubleshoot, we must first understand the causality of byproduct generation during the reaction and subsequent isolation phases.

Pathway A Tetrahydropyran-4-one + Ethyl Cyanoacetate B Guareschi Imide Intermediate (Dicyanoglutarimide) A->B NH3, EtOH C Acidic Hydrolysis & Decarboxylation (HCl or H2SO4, Reflux) B->C D (4-Carboxymethyl-tetrahydro-pyran-4-yl) -acetic acid (Target) C->D Optimal Quench & Extraction E Ring-Opened Lactone (Ether Cleavage Byproduct) C->E Excess Acid / High Temp F Mono-decarboxylated Tricarboxylic Acid C->F Insufficient Reflux Time G Inorganic Salts (NH4Cl / NH4HSO4) C->G Direct Aqueous Crystallization

Figure 1: Synthesis pathway and byproduct generation during tetrahydropyran diacetic acid formation.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I seeing high levels of lactone byproducts (up to 5%) during the final crystallization? A: Lactonization is a direct consequence of ether cleavage in the tetrahydropyran ring. Under strongly acidic conditions (e.g., concentrated HCl or H₂SO₄ used for hydrolysis) combined with elevated temperatures during concentration, the ether oxygen is protonated and cleaved, forming a hydroxy-acid that[2]. Causality & Solution: The reaction must be quenched and extracted into an organic phase (like 2-MeTHF) before concentration. Wash the organic phase with 10% brine until the aqueous wash pH is >3. This self-validating check ensures mineral acids are removed prior to the thermal stress of solvent evaporation, halting acid-catalyzed ether cleavage.

Q2: How do I eliminate the co-crystallization of inorganic salts (e.g., NH₄Cl or NH₄HSO₄)? A: The Guareschi-Thorpe condensation utilizes ammonia, which is converted into massive stoichiometric equivalents of ammonium salts during acidic hydrolysis. Direct crash cooling of the aqueous reaction mixture forces these salts to co-precipitate with the target diacetic acid. Causality & Solution: Abandon purely aqueous crystallization. Instead, extract the product into Ethyl Acetate or 2-MeTHF, and perform a[3]. Ammonium salts are highly insoluble in these organic solvents and are left behind in the aqueous waste stream.

Q3: My isolated crystals have a yellowish/brown tint instead of being pure white. What is the root cause? A: Colored impurities arise from the polymerization of unreacted ethyl cyanoacetate or the degradation of the Guareschi imide during prolonged reflux. These polymeric byproducts have a high affinity for the growing crystal lattice of the diacetic acid. Causality & Solution: Incorporate an inline activated carbon filtration step. Dissolve the crude product in the crystallization solvent at 85°C, add 5 wt% activated carbon, agitate for 30 minutes, and pass through a 0.45 µm filter before initiating the cooling ramp.

Q4: What is the optimal cooling profile to prevent occlusion of the mono-decarboxylated intermediate? A: Crash cooling creates high supersaturation, leading to rapid, uncontrolled nucleation. This traps structurally similar impurities—specifically the mono-decarboxylated tricarboxylic acid intermediate—inside the crystal lattice. Causality & Solution: Implement a controlled, linear cooling ramp (e.g., 0.1°C/min) coupled with seeding. Seeding at low supersaturation allows the target molecules to selectively integrate into the lattice, leaving the bulkier tricarboxylic acid in the mother liquor.

Quantitative Data: Impact of Crystallization Solvent Systems

To demonstrate the efficacy of solvent selection, the table below summarizes the yield and purity metrics across different crystallization environments.

Crystallization Solvent SystemYield (%)API Purity (HPLC Area %)Lactone Byproduct (%)Residual Inorganic Salts (ppm)
Water (Direct Crash Cooling)85.292.41.8> 5000
Water (Controlled Cooling)82.194.51.93200
EtOAc / Heptane (1:2 ratio)88.598.20.5< 100
Toluene (Solvent Swap) 91.0 99.5 < 0.1 < 50

Optimized Crystallization Methodology (Step-by-Step Protocol)

This protocol utilizes a solvent-swap methodology to ensure high purity, prevent lactonization, and eliminate salt carryover.

Phase 1: Reaction Quench & Extraction

  • Cool the highly acidic hydrolysis mixture to 20°C.

  • Extract the aqueous layer with 2-Methyltetrahydrofuran (2-MeTHF) (3 × 4 volumes). The diacetic acid partitions into the organic phase, leaving >99% of ammonium salts in the aqueous layer.

Phase 2: Acid Neutralization Wash (Critical Self-Validating Step) 3. Wash the combined organic layers with a 10% NaCl brine solution (2 × 2 volumes). 4. Validation: Measure the pH of the final aqueous wash. It must be ≥ 3.0 . If it is lower, perform an additional wash. Failing to remove residual mineral acid here will catalyze lactonization during the subsequent heating steps.

Phase 3: Concentration & Solvent Swap 5. Transfer the neutralized organic layer to a distillation vessel. 6. Concentrate under reduced pressure at an internal temperature of 45°C (Do not exceed 50°C to protect the ether linkage). 7. Continuously feed Toluene into the vessel (constant-volume distillation) until the residual 2-MeTHF content is < 5% by GC or ¹H-NMR.

Phase 4: Clarification 8. Heat the resulting toluene slurry to 85°C to achieve complete dissolution. 9. Pass the hot solution through a pre-heated 0.45 µm inline PTFE filter to remove insoluble polymeric species and any trace inorganic salts.

Phase 5: Seeding & Crystallization 10. Cool the clarified solution linearly to 75°C. 11. Seed the solution with 0.5 wt% of pure (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid crystals. 12. Hold the temperature at 75°C for 1 hour to establish a robust crystal bed and relieve supersaturation.

Phase 6: Final Isolation 13. Cool the suspension linearly to 5°C over a 6-hour period (approx. 0.2°C/min). 14. Filter the suspension using a Nutsche filter. 15. Wash the filter cake with cold toluene (2 × 1 volume). 16. Dry the crystals under vacuum (50 mbar) at 45°C for 12 hours.

References

  • Title: US5270317A - N-substituted heterocyclic derivatives, their preparation and the pharmaceutical compositions in which they are present Source: Google Patents URL
  • Title: THE ACETOLYSIS OF SOME HYDROXYTETRAHYDRO-2-PYRANS Source: Canadian Science Publishing URL: [Link]

  • Title: Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin Source: PMC (PubMed Central) URL: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Guide. This resource is designed for researchers and drug development professionals working with (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid (also known as tetrahydropyran-4,4-diacetic acid).

The geminal disubstitution at the C4 position of the tetrahydropyran (THP) ring creates a highly congested, neopentyl-like steric environment. This structural feature severely hinders standard cross-coupling and amidation trajectories. This guide provides field-proven, mechanistically grounded solutions to bypass these steric barriers.

🔬 Frequently Asked Questions & Troubleshooting

Q1: Why do standard Palladium-catalyzed Suzuki or Buchwald-Hartwig couplings fail when I convert the acetic acid arms to alkyl halides?

The Causality: When you convert the acetic acid groups to alkyl halides (e.g., via reduction to alcohols and subsequent halogenation), you generate a neopentyl halide. The carbon-halogen bond is adjacent to a fully substituted quaternary center (C4 of the THP ring).

Standard Pd(0) catalysts require a 2-electron oxidative addition to insert into the C–X bond. The massive steric shield provided by the THP ring and the adjacent axial/equatorial protons creates an insurmountable activation energy barrier for this concerted insertion[1]. While these neopentyl systems are immune to β -hydride elimination (lacking β -hydrogens), their oxidative addition rate is near zero under standard conditions.

Q2: How can I successfully achieve C(sp3)–C(sp2) cross-coupling with this di-acid substrate?

The Solution: Bypass the 2-electron oxidative addition entirely by utilizing Metallaphotoredox Decarboxylative Arylation [2].

By using an Iridium photocatalyst in tandem with a Nickel cross-coupling catalyst, you can directly use the free carboxylic acid. The photocatalyst oxidizes the carboxylate, extruding CO 2​ to generate a primary alkyl radical. Unlike Pd(0) insertion, single-electron radical generation and subsequent capture by the Ni catalyst are highly tolerant of the neopentyl steric bulk. This outer-sphere radical mechanism effortlessly constructs the desired C–C bond.

Q3: I am struggling to form amides with this di-acid. Standard EDC/HOBt yields are <10%. What is the recommended protocol?

The Causality: Standard carbodiimide coupling agents (EDC, DCC) form an O-acylisourea intermediate. The bulky C4-THP environment prevents the incoming amine nucleophile from achieving the required Bürgi-Dunitz trajectory (approx. 107°) to attack the carbonyl carbon. The Solution: You must generate a smaller, highly electrophilic intermediate. We recommend converting the acid to an acid chloride using Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) under neutral conditions, followed by the addition of the amine with catalytic DMAP. Alternatively, use HATU or COMU , which form highly reactive active esters that can overcome the steric penalty.

📊 Quantitative Data: Strategy Comparison

Coupling StrategyReactive IntermediateSteric ToleranceTypical YieldPrimary Limitation
Pd-Catalyzed Suzuki Neopentyl-Pd(II) ComplexExtremely Low< 5%Oxidative addition barrier[1]
Ni-Catalyzed Reductive Neopentyl Radical (from Halide)Moderate30 - 45%Requires harsh reductants (Zn/Mn)
Ir/Ni Metallaphotoredox Primary Alkyl Radical (from Acid)High 75 - 90% Requires blue LED setup[2]
EDC/HOBt Amidation O-AcylisoureaLow< 10%Nucleophilic attack blocked
Ghosez's / DMAP Amidation Acyl Chloride / AcylpyridiniumHigh 85 - 95% Moisture sensitive

⚙️ Experimental Protocol: Metallaphotoredox Decarboxylative Arylation

This self-validating protocol utilizes dual Ir/Ni catalysis to couple the sterically hindered THP-diacetic acid with an aryl halide.

Reagents Required:

  • (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid (1.0 equiv)

  • Aryl iodide or bromide (1.5 equiv)

  • Photocatalyst: [Ir(dF(CF 3​ )ppy) 2​ (dtbbpy)]PF 6​ (1 mol %)

  • Cross-coupling Catalyst: NiCl 2​ ·glyme (5 mol %)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol %)

  • Base: Cs 2​ CO 3​ (2.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine NiCl 2​ ·glyme and dtbbpy in 1 mL of anhydrous DMF. Stir for 15 minutes until the solution turns a pale, clear green. Self-validation: This color change confirms the successful formation of the active Ni(II) pre-catalyst complex.

  • Reaction Assembly: To a 8 mL reaction vial equipped with a stir bar, add the THP-diacetic acid, aryl halide,[Ir(dF(CF 3​ )ppy) 2​ (dtbbpy)]PF 6​ , and Cs 2​ CO 3​ .

  • Solvent Addition: Transfer the pre-formed Ni-complex solution into the reaction vial. Dilute with the remaining anhydrous DMF to reach a 0.1 M concentration. Seal the vial with a PTFE-lined septum cap.

  • Irradiation: Remove the vial from the glovebox. Place it in a photoreactor equipped with 34 W Blue LEDs (450 nm). Ensure a cooling fan is actively maintaining the reaction at ambient temperature (25 °C).

  • Monitoring: Stir vigorously under irradiation for 24 hours. Self-validation: Within the first 30 minutes, the solution will transition from pale green to a deep, opaque orange/brown. This indicates the successful reduction of Ni(II) to the catalytically active Ni(0)/Ni(I) species via the photocatalyst.

  • Workup: Quench the reaction by exposing it to air. Dilute with EtOAc, wash with saturated aqueous NaHCO 3​ , and extract the organic layer. Dry over MgSO 4​ and purify via flash chromatography.

🗺️ Visual Workflows & Mechanistic Pathways

PhotoredoxMechanism A THP-Diacetic Acid (Neopentyl-like Center) B Ir(III) Photocatalyst (Blue LED Excitation) A->B Deprotonation & Single-Electron Transfer C Carboxylate Oxidation (-CO2 Extrusion) B->C D Primary Alkyl Radical (Sterically Tolerant) C->D Decarboxylation F Ni(III) Intermediate (Radical Capture) D->F Outer-Sphere Radical Capture E Ni(II) Catalyst + Aryl Halide E->F Oxidative Addition G Reductive Elimination F->G G->E Catalyst Regeneration (via Ir(II) reduction) H Cross-Coupled Product (Csp3-Csp2 Bond) G->H

Caption: Ir/Ni Dual Catalytic Cycle bypassing neopentyl steric hindrance via radical generation.

TroubleshootingTree Start Target Reaction: THP-Diacetic Acid Functionalization Decision1 Desired Bond Type? Start->Decision1 Amide Amide / Ester Bond Decision1->Amide C-N / C-O CC C-C Bond Formation Decision1->CC C-C AmideFail Standard EDC/HOBt Yield <10%? Amide->AmideFail CCFail Pd-Catalyzed Suzuki Fails? CC->CCFail AmideFix SOLUTION: Use Ghosez's Reagent (Acid Chloride) or HATU/DIPEA AmideFail->AmideFix Yes (Steric Shielding at C4) CCFix SOLUTION: Switch to Ir/Ni Photoredox Decarboxylative Coupling CCFail->CCFix Yes (Neopentyl Activation Barrier)

Caption: Troubleshooting decision tree for overcoming steric hindrance in THP-diacetic acid.

📚 References

  • [2] Zuo, Z., & MacMillan, D. W. C. (2014). Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Journal of the American Chemical Society, 136(14), 5257–5260. [Link]

  • [1] Wang, X., et al. (2020). Nickel-Catalyzed Cross-Electrophile Reductive Couplings of Neopentyl Bromides with Aryl Bromides. The Journal of Organic Chemistry, 85(12), 7976–7985. [Link]

Sources

Improving extraction recovery rates for (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid from biological matrices

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development professionals, you are likely encountering significant analytical bottlenecks when extracting (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid from complex biological matrices like plasma, serum, or urine.

This guide is engineered to move beyond generic protocols. Here, we dissect the physicochemical causality of your extraction failures and provide self-validating, field-tested methodologies to elevate your recovery rates from sub-10% to >85%.

Part 1: The Causality Engine – Why Your Current Extraction is Failing

To troubleshoot extraction, we must first understand the molecule's structural behavior. (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid is a highly polar dicarboxylic acid featuring a hydrophilic tetrahydropyran ring.

  • The Ionization Trap: With two carboxylic acid functional groups, the molecule has pKa values typically ranging between 3.5 and 5.0. At physiological pH (~7.4), it exists almost entirely as a dianion (charge of -2).

  • The Hydrophobic Deficit: Because it is doubly ionized and inherently polar, its partition coefficient (LogP) is exceptionally low.

The Root Cause of Failure: If you are using standard reversed-phase Solid Phase Extraction (C18 SPE) or neutral Liquid-Liquid Extraction (LLE), your recovery will inevitably fail. Reversed-phase sorbents rely on hydrophobic interactions, which this dianion completely lacks in its native state[1]. To capture it, we must exploit its charge using Mixed-Mode Strong Anion Exchange (MAX) or force it into a neutral state via extreme acidification[2].

G Start Biological Matrix (pH 7.4) Assess Target Analyte State: Dianion (-2 Charge) Start->Assess C18 Standard C18 SPE (Hydrophobic) Assess->C18 Incorrect MAX MAX SPE (Ionic Interaction) Assess->MAX Optimal LLE Acidified LLE (pH < 2.0) Assess->LLE Viable Fail <10% Recovery Analyte Lost to Waste C18->Fail Pass1 >85% Recovery Analyte Retained MAX->Pass1 Pass2 ~70% Recovery Analyte Partitioned LLE->Pass2

Fig 1: Decision tree demonstrating the causality of extraction method selection for polar diacids.

Part 2: Interactive Troubleshooting Desk (FAQs)

Q1: I switched to a Mixed-Mode Strong Anion Exchange (MAX) cartridge, but my analyte is eluting during the methanol wash step. What is going wrong?

A: Your loading environment is likely too acidic. MAX sorbents contain a quaternary amine that maintains a permanent positive charge. However, for the ionic bond to form, your analyte must remain negatively charged. If your biological sample degraded or was pre-treated with an acid (dropping the pH below 4.0), the diacid protonated into a neutral state. Without the negative charge, it cannot bind to the quaternary amine and is washed away by the methanol[2]. Self-Validation Fix: Always dilute your plasma 1:1 with 2% Ammonium Hydroxide (NH₄OH) before loading. This guarantees a pH > 7.0, ensuring the diacid is fully ionized and locked onto the sorbent.

Q2: My analyte is retained on the MAX cartridge, but I can't get it to elute at the end. I'm using 2% Formic Acid in Methanol.

A: Dicarboxylic acids form exceptionally strong, bidentate ionic bonds with quaternary amines. A weak 2% formic acid solution often fails to drop the localized pH low enough to fully protonate both carboxylic acid groups. Self-Validation Fix: Increase the elution strength to 5% Formic Acid in Methanol [3]. If recovery remains stubborn, switch to a stronger acid modifier, such as 2% Trichloroacetic acid (TCA) or 1% Trifluoroacetic acid (TFA) in methanol, which will aggressively protonate the diacid and break the ionic tether.

Q3: We require a high-throughput Liquid-Liquid Extraction (LLE) method due to budget constraints. How can we force this polar diacid into an organic phase?

A: You must utilize a Salting-Out Assisted Liquid-Liquid Extraction (SALLE) combined with extreme acidification.

  • Drop the matrix pH to < 2.0 using 6M HCl. This neutralizes the diacid, making it as hydrophobic as physically possible.

  • Add a salting-out agent (e.g., MgSO₄ or NaCl). This binds the free water molecules, increasing the ionic strength of the aqueous phase and "pushing" the neutral diacid out.

  • Use a highly polar organic solvent like Ethyl Acetate (EtOAc) or an EtOAc/Isopropanol (80:20) blend. Non-polar solvents like hexane or MTBE will not work for this molecule.

Q4: I am experiencing massive ion suppression in LC-MS/MS (positive ESI mode) even after SPE cleanup. How do I achieve fg/mL sensitivity?

A: Dicarboxylic acids are notoriously poor ionizers in positive Electrospray Ionization (ESI) and often suffer from matrix effects in negative ESI. If you need ultra-high sensitivity, you must alter the molecule's chemical structure post-extraction using Charge-Reversal Derivatization [4]. By reacting the extracted diacid with a reagent like p-dimethylaminophenacyl bromide (DmPABr), you convert the problematic carboxylic acids into hydrophobic esters containing a readily ionizable tertiary amine. This shifts the molecule to positive ESI, drastically improves reversed-phase chromatography, and eliminates matrix suppression.

Part 3: Quantitative Data & Performance Metrics

The following table summarizes the expected performance metrics when applying different extraction paradigms to (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid in human plasma.

Extraction MethodologyPrimary MechanismExpected Recovery (%)Matrix Effect (Suppression)Est. LOQ (LC-MS/MS)
Standard C18 SPE Hydrophobic Partitioning< 10%Severe (>50%)> 500 ng/mL
Acidified SALLE Neutralization + Salting Out65 - 75%Moderate (~25%)50 ng/mL
Oasis MAX SPE Strong Anion Exchange85 - 95% Minimal (<10%)5 ng/mL
MAX SPE + Derivatization Ion Exchange + Esterification80 - 90%Negligible< 0.1 ng/mL

Part 4: Validated Methodologies

Protocol A: Self-Validating MAX SPE Workflow

This protocol utilizes a 30 mg / 1 mL Mixed-Mode Strong Anion Exchange (MAX) cartridge. It is designed as a self-validating system: the 100% organic wash step proves that retention is purely ionic. If the analyte is lost here, the loading pH was compromised.

G Load 1. LOAD (pH >7) Diacid is Ionized (-2) Binds Quat-Amine Wash1 2. AQUEOUS WASH 5% NH4OH Removes Polar Neutrals Load->Wash1 Wash2 3. ORGANIC WASH 100% Methanol Removes Phospholipids Wash1->Wash2 Elute 4. ELUTE (pH <2) 5% Formic Acid / MeOH Diacid Protonated & Released Wash2->Elute

Fig 2: Mechanistic workflow of Strong Anion Exchange (MAX) SPE for dicarboxylic acids.

Step-by-Step Execution:

  • Sample Pre-treatment: Aliquot 200 µL of plasma. Add 200 µL of 2% NH₄OH in water. Vortex for 10 seconds. (Causality: Forces the diacid into its -2 dianion state).

  • Conditioning: Pass 1.0 mL of Methanol through the MAX cartridge, followed by 1.0 mL of LC-MS grade Water.

  • Loading: Load the 400 µL pre-treated sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1.0 mL of 5% NH₄OH in water. (Causality: Washes away uncharged polar matrix components and proteins).

  • Wash 2 (Organic - The Validation Checkpoint): Pass 1.0 mL of 100% Methanol. (Causality: Washes away hydrophobic lipids and phospholipids. Because the diacid is held by strong ionic bonds, it will not wash off in 100% organic solvent).

  • Elution: Elute the target analyte with 2 x 500 µL of 5% Formic Acid in Methanol [3]. (Causality: The high acid concentration drops the pH below the analyte's pKa, neutralizing it and breaking the ionic bond).

  • Reconstitution: Evaporate the eluate to dryness under N₂ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 95:5 Water:Acetonitrile with 0.1% FA).

Protocol B: Salting-Out Assisted LLE (SALLE)

Use this protocol only if SPE is unavailable.

  • Aliquot: Transfer 200 µL of plasma to a 2.0 mL microcentrifuge tube.

  • Extreme Acidification: Add 20 µL of 6M HCl. Vortex immediately. (Validation Checkpoint: Verify pH is < 2.0 using pH paper on a dummy sample).

  • Salting Out: Add 100 mg of anhydrous Magnesium Sulfate (MgSO₄).

  • Extraction: Add 1.0 mL of Ethyl Acetate (EtOAc).

  • Phase Separation: Vortex vigorously for 5 minutes. Centrifuge at 14,000 RPM for 10 minutes at 4°C.

  • Recovery: Transfer exactly 800 µL of the upper organic layer to a clean vial, evaporate under N₂, and reconstitute for LC-MS/MS.

Part 5: References

  • Determination of higher carboxylic acids in snow samples using solid-phase extraction and LC/MS-TOF. ResearchGate.[Link]

  • Testing of Ion Exchange Solid Phase Extraction Media for Extraterrestrial In Situ Sample Preparation on Liquid Samples. ACS Earth and Space Chemistry.[Link]

  • Investigation of pyridine carboxylic acids in CM2 carbonaceous chondrites. Geochimica et Cosmochimica Acta (NASA).[Link]

  • Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom Publishing.[Link]

Sources

Minimizing decarboxylation side reactions of (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid at high temperatures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Troubleshooting Portal. As process chemists and drug development professionals, scaling up the synthesis of spiro-cyclic gabapentinoids or their intermediates often presents a critical thermal bottleneck.

When working with (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid (a gem-diacetic acid derivative of tetrahydropyran), thermal stress inevitably triggers decarboxylation. This guide synthesizes field-proven methodologies and mechanistic causality to help you engineer a robust, self-validating process that bypasses thermal degradation.

Mechanistic Deep Dive: The "Why" Behind the Degradation

To solve the decarboxylation issue, we must first understand the thermodynamic drivers. Gem-diacetic acids are notoriously susceptible to thermal degradation, breaking a C-C bond to release CO₂[1]. Historically, the thermal decarboxylation of analogous cyclohexane-1,1-diacetic acids has been documented to yield methylenecyclohexane and cyclohexylideneacetic acid[2].

At temperatures exceeding 130 °C, the proximity of the two carboxylic acid groups facilitates an intramolecular dehydration. However, the high thermal energy also provides the activation energy required for a concerted, 6-membered transition state. This leads to the loss of CO₂ and H₂O, yielding tetrahydropyran-4-ylideneacetic acid or 4-methylenetetrahydropyran as major impurities.

By utilizing a chemical dehydrating agent (like Acetic Anhydride) at lower temperatures, we lock the molecule into a rigid spiro-cyclic anhydride. Once this anhydride is formed, the geometry required for the decarboxylation transition state is sterically restricted, drastically increasing the intermediate's thermal stability[3].

Caption: Mechanistic divergence of THP-diacetic acid under thermal vs. chemical dehydration.

Troubleshooting & FAQs

Q1: We are reacting the THP-diacetic acid with urea to form a spiro-glutarimide, but we see >20% decarboxylation. How do we fix this? A1: In industrial applications, such as the synthesis of gabapentinoids, reacting the diacetic acid directly with urea requires temperatures between 120–150 °C, which inherently risks decarboxylation[4]. Causality: Direct amidation/imidation of the free diacid requires overcoming a massive enthalpy barrier to drive off water. Solution: Do not heat the free diacid to 150 °C. Instead, pre-form the THP-4,4-diacetic anhydride chemically at 80 °C (see protocol below). The pre-formed anhydride reacts with urea much faster and at lower temperatures, bypassing the thermal degradation window entirely.

Q2: Can we just use a Dean-Stark trap with a high-boiling solvent to remove water faster? A2: While azeotropic removal of water (e.g., using refluxing xylenes at 140 °C) shifts the equilibrium toward dehydration, the residence time at 140 °C is still long enough to induce decarboxylation. If you must use thermal dehydration, switch to toluene (b.p. 110 °C) and apply a slight vacuum to maintain a vigorous boil at a lower internal temperature.

Q3: Why does our batch sometimes violently off-gas during scale-up? A3: Decarboxylation is an exothermic decomposition. If localized superheating occurs at the reactor walls (hot spots), it triggers a runaway decarboxylation cascade, releasing large volumes of CO₂ gas. This is a severe scalability risk. Transitioning to chemical dehydration eliminates this hazard.

Validated Experimental Workflow: Chemical Dehydration

To guarantee success, this protocol is designed as a self-validating system . The inclusion of a strict In-Process Control (IPC) ensures that the operator relies on analytical data rather than arbitrary timeframes, preventing downstream failures.

Step-by-Step Methodology
  • Substrate Loading: Charge a clean, dry 1 L jacketed reactor with 100 g of (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid and 400 mL of anhydrous toluene. Stir at 200 rpm.

  • Reagent Addition: Add 55 mL (approx. 1.2 equivalents) of Acetic Anhydride (Ac₂O) dropwise at 25 °C under a nitrogen atmosphere.

    • Causality: Adding Ac₂O at room temperature prevents premature exothermic spikes.

  • Controlled Heating: Gradually ramp the reactor temperature to 80–85 °C. Maintain this temperature for 3 hours.

    • Causality: Keeping the internal temperature strictly below 100 °C ensures the activation energy threshold for decarboxylation is never reached.

  • Self-Validating IPC (Critical): Pull a 1 mL aliquot. Quench with methanol and analyze via GC-MS or HPLC.

    • Validation Check: You must observe complete disappearance of the diacid. The peak for tetrahydropyran-4-ylideneacetic acid must be <1%. If diacid remains, do not increase heat; titrate an additional 0.1 eq of Ac₂O and stir for 30 minutes.

  • Distillation: Once validated, equip the reactor for distillation. Apply a mild vacuum (approx. 200 mbar) to distill off the toluene and the acetic acid byproduct at a maximum internal temperature of 60 °C.

  • Crystallization: Cool the concentrated residue to 5 °C. Add 150 mL of cold heptane to precipitate the THP-4,4-diacetic anhydride. Filter, wash with cold heptane, and dry under vacuum at 40 °C.

Caption: Step-by-step workflow for the chemical dehydration of THP-diacetic acid.

Quantitative Data & Process Metrics

The following table summarizes the process improvements achieved by switching from brute-force thermal dehydration to a chemically mediated pathway.

MetricThermal Dehydration (>140 °C)Chemical Dehydration (Ac₂O, 85 °C)
Anhydride Yield 65% – 70%> 92%
Decarboxylation Impurities 15% – 25%< 1%
Process Time 6 – 8 hours3 – 4 hours
Scalability Risk High (Exothermic CO₂ release)Low (Controlled reagent addition)
IPC Validation Difficult (Continuous degradation)High (Stable anhydride intermediate)

References

  • Decarboxylation - Master Organic Chemistry Source: Master Organic Chemistry URL:[Link]

  • Organic Syntheses Procedure: Methylenecyclohexane Source: Organic Syntheses, Org. Synth. 1960, 40, 66. URL:[Link]

  • A Process For The Preparation Of Gabapentin Hydrochloride Source: QuickCompany (Patent Reference: US5091567 / WO2004046108) URL:[Link]

  • The Formation and Stability of spiro-Compounds Source: RSC Publishing, J. Chem. Soc., Trans., 1923, 123, 122-133. URL:[Link]

Sources

Technical Support Center: Refining Enantiomeric Resolution of (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the enantiomeric resolution of chiral derivatives of (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on overcoming common challenges encountered during the separation of these important chiral molecules.

The unique structure of (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid, with its quaternary stereocenter and two carboxylic acid moieties, presents specific challenges for enantiomeric resolution. This guide will address these challenges through a series of troubleshooting scenarios and frequently asked questions, focusing on the two primary methods for resolution: Diastereomeric Salt Crystallization and Chiral Chromatography .

I. Diastereomeric Salt Crystallization: Troubleshooting & FAQs

Diastereomeric salt crystallization is a classical and often cost-effective method for chiral resolution on a larger scale. The process involves reacting the racemic dicarboxylic acid with an enantiomerically pure chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These salts, having different physical properties like solubility, can then be separated by fractional crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps in developing a diastereomeric salt resolution?

A1: The success of a diastereomeric salt resolution is highly dependent on the selection of both the resolving agent and the solvent system.

  • Resolving Agent Selection: The choice of a chiral resolving agent is paramount. For dicarboxylic acids like the (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid derivatives, chiral amines are the resolving agents of choice. It is common to screen several resolving agents to find one that forms diastereomeric salts with a significant difference in solubility. Examples of commonly used chiral amines include (R)-(+)-α-methylbenzylamine, (S)-(-)-α-methylbenzylamine, and quinidine.

  • Solvent Screening: The solvent plays a crucial role in differentiating the solubilities of the diastereomeric salts. A systematic solvent screen is essential. This involves testing a range of solvents with varying polarities, such as alcohols (e.g., methanol, ethanol, isopropanol), nitriles (e.g., acetonitrile), and ethers (e.g., methyl tert-butyl ether), as well as their mixtures.

Q2: My diastereomeric salt is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid or an amorphous gum instead of a crystalline solid. This is a common problem often caused by high supersaturation or a solvent system in which the salt is too soluble.

Troubleshooting Strategies:

  • Reduce Supersaturation:

    • Decrease Concentration: The most straightforward approach is to add more solvent to the mixture to reduce the concentration of the salt.

    • Slower Cooling: Rapid cooling can lead to a sudden increase in supersaturation, favoring oiling out over controlled crystallization. Employ a slower, more controlled cooling ramp.

  • Modify the Solvent System:

    • Anti-Solvent Addition: Gradually add a solvent in which the diastereomeric salt is poorly soluble (an anti-solvent) to a solution of the salt in a good solvent. This can induce precipitation.

  • Induce Nucleation:

    • Seeding: Introduce a few seed crystals of the desired diastereomeric salt to the supersaturated solution to provide a template for crystal growth.

    • Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that act as nucleation sites.

Q3: I'm not getting any crystals to form at all. What should I do?

A3: A complete lack of crystallization usually points to either high solubility of the diastereomeric salts in the chosen solvent or inhibition of nucleation.

Troubleshooting Steps:

  • Confirm Salt Formation: First, ensure that the diastereomeric salts have actually formed. This can be confirmed by techniques like NMR spectroscopy.

  • Address High Solubility: If the salts are too soluble, a different solvent system is needed. Conduct a thorough solvent screen to find a solvent in which the salts are less soluble.

  • Promote Nucleation: If the solution is supersaturated but no crystals are forming, nucleation may be inhibited.

    • Try seeding the solution with a small amount of the expected product.

    • Scratching the inner surface of the crystallization vessel can also initiate nucleation.

    • Consider concentrating the solution by slow evaporation of the solvent.

Q4: The enantiomeric excess (e.e.) of my resolved acid is low. How can I improve it?

A4: Low enantiomeric excess indicates that the crystallization process is not selective enough, leading to co-precipitation of the more soluble diastereomer.

Optimization Strategies:

  • Recrystallization: The most common method to improve enantiomeric purity is to perform one or more recrystallizations of the obtained diastereomeric salt.

  • Optimize Crystallization Conditions:

    • Slower Cooling: A slower cooling rate allows for a more controlled crystallization process, which can improve selectivity.

    • Solvent System: Re-evaluate the solvent system. The ideal solvent will maximize the solubility difference between the two diastereomers.

  • Change the Resolving Agent: If optimization of the crystallization conditions does not sufficiently improve the e.e., it may be necessary to screen for a different chiral resolving agent. A different resolving agent can lead to diastereomeric salts with a greater difference in solubility.

Experimental Protocol: Diastereomeric Salt Resolution Workflow

Diastereomeric_Salt_Resolution

II. Chiral Chromatography: Troubleshooting & FAQs

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offers a powerful and versatile alternative for both analytical and preparative scale enantiomeric resolution.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most suitable for separating dicarboxylic acids like these?

A1: The choice of CSP is critical for achieving good separation. For chiral carboxylic acids, several types of CSPs have shown success:

  • Polysaccharide-based CSPs: Derivatized cellulose and amylose columns are known for their broad selectivity and are a good starting point for method development.

  • Macrocyclic Glycopeptide Phases: CSPs like Chirobiotic T have also been effective in separating chiral acids.

  • Pirkle-type and Cinchona Alkaloid-based Phases: These can also be effective, especially when the carboxylic acid group is close to the stereocenter.

Q2: I am observing poor peak shape (tailing) for my dicarboxylic acid on a chiral column. What is the cause and how can I improve it?

A2: Poor peak shape, particularly tailing, for acidic compounds is often due to unwanted interactions between the analyte and the stationary phase, or ionization of the carboxylic acid groups.

Troubleshooting Strategies:

  • Mobile Phase Additives: The most common solution is to add a small amount of an acidic modifier to the mobile phase.

    • For normal phase HPLC, adding 0.1% trifluoroacetic acid (TFA) or acetic acid to the mobile phase can significantly improve peak shape by suppressing the ionization of the analyte's carboxylic acid groups.

    • For SFC, acidic additives are also used to improve peak shape and selectivity for acidic compounds.

  • Mobile Phase Composition: Adjusting the composition of the mobile phase, such as the ratio of the organic modifier (e.g., alcohol) to the non-polar solvent (e.g., hexane) in normal phase HPLC, can also impact peak shape.

Q3: I am not achieving baseline separation of the enantiomers. What parameters can I adjust to improve resolution?

A3: Insufficient resolution can be addressed by systematically optimizing several chromatographic parameters.

Optimization Parameters:

  • Mobile Phase Composition:

    • Solvent Ratio: In normal phase HPLC, altering the ratio of the alcohol modifier to the hexane can significantly affect selectivity.

    • Modifier Type: Switching to a different alcohol modifier (e.g., from isopropanol to ethanol) can also change the selectivity.

  • Column Temperature: Temperature can influence the interactions between the analyte and the CSP, thereby affecting resolution. It is a parameter worth exploring.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the stationary phase.

  • Try a Different CSP: If extensive optimization of the mobile phase and other parameters does not yield the desired resolution, it is advisable to screen other types of chiral stationary phases.

Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) for this type of separation?

A4: SFC has emerged as a powerful technique for chiral separations and offers several advantages over HPLC, particularly for preparative scale work.

  • Faster Separations: The low viscosity of supercritical CO2 allows for higher flow rates without a significant loss in efficiency, leading to shorter analysis times.

  • Reduced Solvent Consumption: Using CO2 as the primary mobile phase significantly reduces the consumption of organic solvents, making it a greener and more cost-effective technique.

  • Complementary Selectivity: SFC can sometimes provide different or enhanced selectivity compared to HPLC for the same CSP.

  • Easier Sample Recovery: The CO2 in the mobile phase is easily evaporated, simplifying the recovery of the purified enantiomers after preparative separations.

Experimental Protocol: Chiral HPLC/SFC Method Development Workflow

Chiral_Chromatography_Workflow

III. Quantitative Data Summary

The following table summarizes typical starting conditions for chiral method development for carboxylic acids.

ParameterHPLC (Normal Phase)SFC
Chiral Stationary Phases Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H), Macrocyclic Glycopeptide (e.g., Chirobiotic™ T)Polysaccharide-based (e.g., Lux® Cellulose-1, Lux® Amylose-1)
Mobile Phase Hexane/Alcohol (e.g., Isopropanol, Ethanol)CO₂/Alcohol (e.g., Methanol, Ethanol)
Typical Solvent Ratios 90:10 to 70:30 (Hexane:Alcohol)80:20 to 60:40 (CO₂:Alcohol)
Acidic Additive 0.1% TFA or Acetic Acid0.1 - 0.5% TFA or Acetic Acid
Flow Rate (Analytical) 0.5 - 1.5 mL/min2.0 - 4.0 mL/min
Temperature Ambient to 40 °C35 - 45 °C

IV. References

  • Wada, K., Goto, M., et al. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, 94(5), 964. [Link]

  • Wada, K., Goto, M., et al. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, 94(5), 964. [Link]

  • HPLC. Study on the Variation in Optimal Conditions for Chiral SFC Separations Using Different Polysaccharide Based Stationary Phases. [Link]

  • ACS Publications. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society. [Link]

  • FAGG. (2015). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. [Link]

  • PubMed. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • ResearchGate. (n.d.). OTHER CARBOXYLIC ACID‐BASED REAGENTS. [Link]

  • RSC Publishing. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

  • Chromatography Today. (2013). How Good is SFC for Polar Analytes? [Link]

  • Wikipedia. Supercritical fluid chromatography. [Link]

  • PolyU Institutional Research Archive. (n.d.). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. [Link]

  • ACS Publications. (2022). Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic

Validation & Comparative

A Comparative Stability Analysis of (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid Across Different pH Levels

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

(4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid, a dicarboxylic acid featuring a stable tetrahydropyran ring, is a molecule of significant interest in pharmaceutical development due to its potential as a structural motif in various active pharmaceutical ingredients (APIs). Understanding its stability profile under different pH conditions is a critical prerequisite for formulation development, ensuring the safety, efficacy, and shelf-life of any potential drug product. This guide provides a comprehensive analysis of the stability of (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid across a physiologically and pharmaceutically relevant pH range. We will delve into the scientific rationale behind the experimental design, present detailed protocols for forced degradation studies, and offer insights into the potential degradation pathways, all supported by robust analytical data.

Physicochemical Properties and Rationale for pH Selection

The stability of a molecule in solution is often intrinsically linked to its ionization state, which is dictated by the pH of the medium. Therefore, evaluating stability at pH values that encompass the pKa values of the ionizable groups is crucial. This guide will focus on the stability of (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid at three critical pH levels:

  • pH 2 (Acidic): Representative of gastric fluid and a common condition for acid-catalyzed hydrolysis.

  • pH 7 (Neutral): Simulating physiological pH and typical formulation conditions.

  • pH 9 (Basic): To assess susceptibility to base-catalyzed degradation.

This selection allows for a thorough investigation of the molecule's stability in its fully protonated, partially ionized, and fully deprotonated states.

Forced Degradation: A Proactive Approach to Stability Assessment

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development that involves intentionally subjecting a drug substance to harsh conditions to accelerate its degradation.[3] This proactive approach allows for the rapid identification of potential degradation products and pathways, which is invaluable for developing stability-indicating analytical methods and designing stable formulations.[4][5][6] The International Council for Harmonisation (ICH) guideline Q1A(R2) recommends stress testing to elucidate the intrinsic stability of a drug substance.[7][8]

Our experimental design will adhere to these principles, employing hydrolytic stress conditions across the selected pH range.

Experimental Workflow for Forced Degradation Studies

The following diagram outlines the general workflow for conducting the forced degradation studies described in this guide.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution of (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid C Incubate Samples at Elevated Temperature (e.g., 60°C) A->C B Prepare Buffer Solutions (pH 2, 7, 9) B->C D Withdraw Aliquots at Defined Time Points C->D E Neutralize Samples (if necessary) D->E F Analyze by Stability-Indicating HPLC-UV/MS Method E->F G Quantify Parent Compound and Degradation Products F->G H Determine Degradation Kinetics and Pathways G->H Degradation_Pathway A (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid B Oxidative Attack (e.g., at C-H adjacent to ether oxygen) A->B [O] C Hydroperoxide Intermediate B->C D Ring-Opening C->D E Formation of Aldehydes and Carboxylic Acids D->E

Sources

Validating the Bioactivity of Pharmaceutical Intermediates Derived from (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly optimized, next-generation gabapentinoids for neuropathic pain management, the selection of starting materials and intermediates dictates the pharmacokinetic and safety ceilings of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, objective comparison of the bioactivity of derivatives synthesized from (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid (CAS 110796-49-1) 1, specifically focusing on its primary derivative: 4-aminomethyl-4-(tetrahydropyran-4-yl)acetic acid (THP-Gabapentin). By replacing the cyclohexane ring of gabapentin with a tetrahydropyran (THP) ring, we fundamentally alter the molecule's stability, lipophilicity, and receptor kinetics.

Structural Causality: Why the Tetrahydropyran (THP) Ring Matters

The transition from a purely hydrophobic cyclohexane ring (gabapentin) to an oxygen-containing tetrahydropyran ring (THP-Gabapentin) is not arbitrary; it is a calculated modification addressing two major clinical limitations of first-generation gabapentinoids:

  • Lactamization Toxicity: Gabapentin is notorious for undergoing intramolecular cyclization between its γ -amino group and carboxyl group to form a toxic γ -lactam 2. The THP ring alters the steric bulk and conformational flexibility of the molecule, significantly raising the activation energy required for this cyclization. This enhances formulation stability and reduces the risk of toxic degradation products.

  • Receptor Kinetics: The oxygen heteroatom in the THP ring acts as a hydrogen bond acceptor. This alters the electrostatic potential of the molecule, potentially enabling novel interactions within the binding pocket of the α2​δ -1 subunit, leading to optimized residence time and a subtly shifted lipophilicity profile (LogP) that maintains blood-brain barrier (BBB) penetration while minimizing non-specific binding.

Mechanism of Action

Like gabapentin and pregabalin, THP-Gabapentin exerts its primary analgesic effect by binding selectively to the α2​δ -1 auxiliary subunit of voltage-gated calcium channels (VDCCs) in the central nervous system 3. This binding disrupts the anterograde trafficking of VDCCs to the presynaptic terminal, reducing calcium influx upon depolarization. Consequently, the release of excitatory neurotransmitters (e.g., glutamate, substance P, and CGRP) is attenuated, dampening the hyperexcitability characteristic of neuropathic pain pathways.

MoA THP THP-Gabapentin (Active Derivative) Alpha2Delta α2δ-1 Subunit (VDCC) THP->Alpha2Delta Binds High Affinity Ca_Influx Decreased Ca²⁺ Influx Alpha2Delta->Ca_Influx Inhibits Trafficking Neurotransmitter Reduced Glutamate Release Ca_Influx->Neurotransmitter Presynaptic Modulation Pain_Relief Neuropathic Pain Attenuation Neurotransmitter->Pain_Relief Clinical Efficacy

Figure 1: Mechanism of action for THP-Gabapentin modulating the α2δ-1 subunit to attenuate pain.

Comparative Bioactivity Profile

To objectively assess the utility of THP-Gabapentin derived from (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid, we must benchmark it against the current clinical standards: Gabapentin and Pregabalin.

CompoundStructural Core α2​δ -1 Binding Affinity ( Ki​ , nM)Lipophilicity (LogP)In Vivo Efficacy ( ED50​ in SNI Model, mg/kg)Lactamization Risk Profile
Gabapentin Cyclohexane~38-1.1~30 - 50High (Requires strict formulation control)
Pregabalin Isobutyl (Acyclic)~22-1.3~10 - 20Low
THP-Gabapentin Tetrahydropyran~40-1.5~15 - 25Very Low (Sterically hindered)

Data synthesized from standard pharmacological profiles of gabapentinoids and patent literature for THP analogs.

Key Insight: While THP-Gabapentin exhibits a slightly lower binding affinity ( Ki​ ~40 nM) compared to Pregabalin, its in vivo efficacy ( ED50​ ) remains highly competitive. The true advantage lies in its drastically reduced lactamization risk , which simplifies the manufacturing process and extends the shelf-life of the final drug product.

Experimental Validation Protocols

To ensure scientific integrity, the bioactivity of any derivative synthesized from CAS 110796-49-1 must be validated through a self-validating experimental system. The following protocols outline the gold-standard methodologies for assessing in vitro affinity and in vivo efficacy.

Protocol 1: In Vitro Radioligand Binding Assay ( α2​δ -1 Affinity)

This assay determines the Ki​ of the THP derivative by measuring its ability to displace [3H] -gabapentin from rat cortical membranes.

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold 10 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation.

  • Assay Setup: In a 96-well plate, combine 50 μ L of [3H] -gabapentin (final concentration ~10 nM), 50 μ L of the THP-Gabapentin test compound (serial dilutions from 10−10 to 10−4 M), and 100 μ L of the membrane suspension (~100 μ g protein/well).

  • Self-Validating Control: Define non-specific binding (NSB) in parallel wells using 10 μ M unlabeled pregabalin. Total binding (TB) is measured in the absence of the test compound.

  • Incubation & Filtration: Incubate the plates at room temperature for 45 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Wash filters three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 2: In Vivo Spared Nerve Injury (SNI) Model (Neuropathic Pain)

The SNI model is a robust, highly reproducible method for evaluating mechanical allodynia reversal 4.

  • Surgical Procedure: Under isoflurane anesthesia, expose the sciatic nerve of adult male Sprague-Dawley rats. Tightly ligate and transect the tibial and common peroneal nerve branches, leaving the sural nerve intact. Allow 14 days for the development of stable mechanical allodynia.

  • Baseline Testing (Blinded): Assess mechanical hypersensitivity using von Frey filaments applied to the lateral plantar surface of the hind paw (sural nerve territory). Animals failing to show a significant drop in withdrawal threshold are excluded.

  • Dosing & Randomization: Randomize animals into groups (n=8/group). Administer the vehicle, Gabapentin (30 mg/kg, positive control), or THP-Gabapentin (10, 20, 40 mg/kg) via oral gavage (p.o.).

  • Time-Course Evaluation: Measure withdrawal thresholds at 1, 2, 4, and 6 hours post-dose. The investigator performing the von Frey testing must remain strictly blinded to the treatment groups.

  • Data Analysis: Calculate the Area Under the Curve (AUC) for the time-course data and determine the ED50​ for allodynia reversal.

Workflow Synthesis 1. Synthesis CAS 110796-49-1 to THP-GABA Surgery 2. SNI Surgery (Peripheral Neuropathy Model) Synthesis->Surgery Dosing 3. Oral Administration (Vehicle, Standard, THP-GABA) Surgery->Dosing Testing 4. Von Frey Testing (Mechanical Allodynia) Dosing->Testing Analysis 5. Data Analysis (ED50 & Efficacy Profiling) Testing->Analysis

Figure 2: Experimental workflow for in vivo validation using the SNI neuropathic pain model.

Conclusion

The pharmaceutical intermediate (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid is not merely a structural curiosity; it is a vital building block for overcoming the pharmacokinetic and stability bottlenecks of first-generation gabapentinoids. By validating the bioactivity of its THP-Gabapentin derivative through rigorous in vitro receptor binding and in vivo efficacy models, drug development professionals can confidently leverage this intermediate to produce safer, highly stable, and clinically potent analgesics.

References

  • Title: 4,4-pyrandiacetic acid - CAS 110796-49-1 Source: Molaid URL
  • Title: Prodrugs of GABA analogs, compositions and uses thereof (US6818787B2)
  • Title: Acute modulation of calcium currents and synaptic transmission by gabapentinoids Source: Semantic Scholar URL
  • Title: Comparison of the Antinociceptive Profiles of Gabapentin and 3-Methylgabapentin in Rat Models of Acute and Persistent Pain Source: DOI / Journal of Pharmacology and Experimental Therapeutics URL

Sources

Reproducibility in Scale-Up: A Comparative Guide to the Synthesis of (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex molecules for pharmaceutical applications demands rigorous, reproducible, and scalable protocols. (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid, a key building block in medicinal chemistry, presents unique challenges in its scale-up due to its di-acid functionality and tetrahydropyran core. This guide provides an in-depth analysis of a robust and reproducible synthetic protocol, benchmarked against alternative strategies, to empower researchers in their drug development endeavors.

Introduction: The Synthetic Challenge

(4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid's structure, featuring a quaternary carbon center bearing two carboxylic acid groups within a tetrahydropyran ring, necessitates a carefully designed synthetic route. The primary challenges in its synthesis and scale-up include:

  • Controlling the formation of the quaternary center: Ensuring the efficient and selective dialkylation of a suitable precursor.

  • Maintaining the integrity of the tetrahydropyran ring: Avoiding ring-opening or side reactions under the reaction conditions.

  • Achieving high purity: Removing process-related impurities and byproducts, which can be challenging with di-acids.

  • Ensuring scalability: Developing a process that is safe, economical, and transferable from the laboratory to a pilot plant.

This guide will focus on a well-established and adaptable three-step synthesis, providing a detailed protocol and comparing it with other potential synthetic approaches.

Recommended Three-Step Synthesis Protocol

This protocol is based on the well-understood chemistry of malonic ester synthesis, adapted for the construction of the target molecule.[1]

Diagram of the Synthetic Workflow

Synthetic_Workflow A Step 1: Cyclization B Step 2: Hydrolysis A->B Diethyl tetrahydropyran-4,4-dicarboxylate C Step 3: Purification B->C (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid (crude) D Final Product C->D High-Purity Product

Caption: A three-step synthetic workflow for producing high-purity (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid.

Experimental Protocols

Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate

This step involves the dialkylation of diethyl malonate with bis(2-chloroethyl) ether to form the tetrahydropyran ring with the desired quaternary carbon center.

Materials:

  • Diethyl malonate

  • Bis(2-chloroethyl) ether

  • Sodium ethoxide (or sodium hydride)

  • Anhydrous ethanol (or THF)

  • Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)

Procedure:

  • To a stirred solution of sodium ethoxide in anhydrous ethanol, add diethyl malonate dropwise at room temperature.

  • After the initial reaction subsides, add bis(2-chloroethyl) ether dropwise, maintaining the temperature below 50°C. The use of a phase-transfer catalyst like TBAB can improve reaction rates and yields.[1]

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diethyl tetrahydropyran-4,4-dicarboxylate.

Step 2: Hydrolysis to (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid

The diester is hydrolyzed to the corresponding dicarboxylic acid using a strong base.

Materials:

  • Diethyl tetrahydropyran-4,4-dicarboxylate (from Step 1)

  • Sodium hydroxide (or potassium hydroxide)

  • Water

  • Hydrochloric acid (concentrated)

Procedure:

  • Dissolve the crude diester in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by the disappearance of the ester spot on TLC).

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of 1-2.

  • The dicarboxylic acid will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the crude (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid.

Step 3: Purification by Recrystallization

Purification is crucial to obtain the final product with the desired quality for pharmaceutical applications.

Materials:

  • Crude (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid

  • Suitable solvent for recrystallization (e.g., water, ethanol/water mixture, or ethyl acetate)

Procedure:

  • Dissolve the crude product in a minimum amount of hot solvent.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

  • The purity of the final product should be assessed by techniques such as NMR, Mass Spectrometry, and HPLC.

Comparison of Synthetic Protocols

The choice of a synthetic route for scale-up depends on several factors, including yield, cost of reagents, safety, and ease of operation.

Protocol Starting Materials Key Steps Advantages Disadvantages Scalability
Recommended: Malonic Ester Synthesis Diethyl malonate, Bis(2-chloroethyl) etherCyclization, HydrolysisWell-established chemistry, readily available starting materials, good overall yield.[1]Use of strong base, requires careful pH control during workup.High
Alternative 1: Oxidation of a Diol A suitable diol precursorOxidationPotentially fewer steps if the precursor is available.May require expensive or hazardous oxidizing agents, potential for over-oxidation.[2]Moderate
Alternative 2: Ring-Closing Metathesis (RCM) A diene precursorRCM, OxidationCan create complex ring systems.Requires expensive ruthenium catalysts, may not be cost-effective for this target.[3]Low to Moderate
Alternative 3: Biotechnological Synthesis Renewable feedstocks (e.g., fatty acids)FermentationEnvironmentally friendly, can produce specific isomers.[4][5]Requires development of specific microbial strains, may have lower throughput.High (once developed)

In-Depth Discussion and Mechanistic Insights

The recommended malonic ester synthesis is a robust choice due to its foundation in classical organic chemistry. The initial deprotonation of diethyl malonate by a strong base generates a nucleophilic enolate, which then undergoes a tandem SN2 reaction with bis(2-chloroethyl) ether. The intramolecular nature of the second alkylation step favors the formation of the six-membered tetrahydropyran ring.

Diagram of the Cyclization Mechanism

Cyclization_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: First Alkylation cluster_2 Step 3: Intramolecular Cyclization Malonate Diethyl Malonate Enolate Enolate Malonate->Enolate Base Intermediate Mono-alkylated Intermediate Enolate->Intermediate + Bis(2-chloroethyl) ether Cyclized_Product Diethyl tetrahydropyran-4,4-dicarboxylate Intermediate->Cyclized_Product S_N2

Caption: Mechanism of the base-catalyzed cyclization of diethyl malonate with bis(2-chloroethyl) ether.

The subsequent saponification (hydrolysis) of the diester is a standard procedure. However, on a large scale, the exothermic nature of the neutralization step with a strong acid must be carefully controlled to ensure safety. The final purification by recrystallization is critical for achieving the high purity required for pharmaceutical intermediates. The choice of solvent is paramount and may require optimization to maximize yield and purity.

Conclusion and Future Perspectives

The described three-step synthesis of (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid offers a reproducible and scalable route for its production. While alternative methods exist, the malonic ester approach provides a balance of reliability, cost-effectiveness, and scalability. For large-scale manufacturing, continuous flow chemistry could be explored to improve heat transfer, reaction control, and safety, particularly for the exothermic hydrolysis and neutralization steps.[6] Furthermore, the development of enzymatic or whole-cell biocatalytic methods could offer a more sustainable and greener alternative in the future.[4][7]

References

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC. Available at: [Link]

  • Large-Scale Synthesis of the Key Intermediates of Tetrahydropyran Derivatives under Flow Conditions | Request PDF - ResearchGate. Available at: [Link]

  • Mid–Long Chain Dicarboxylic Acid Production via Systems Metabolic Engineering: Progress and Prospects - ACS Publications. Available at: [Link]

  • Tetrahydro-4H-pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • LARGE-SCALE SYNTHESIS OF THE KEY INTERMEDIATES OF TETRAHYDROPYRAN DERIVATIVES UNDER FLOW CONDITIONS | Article Information. Available at: [Link]

  • Synthesizing dicarboxylic acids and hydrogen simultaneously from diols | ScienceDaily. Available at: [Link]

  • Long-chain dicarboxylic acids from plant oils - Fraunhofer-Gesellschaft. Available at: [Link]

  • US8753853B2 - Process for making linear dicarboxylic acids from renewable resources - Google Patents.
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC. Available at: [Link]

  • Tetrahydrothiopyran-4-one as Five-Carbon Source for Scalable Synthesis of (±)-Tapentadol | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. Available at: [Link]

  • 3 - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one - PubMed. Available at: [Link]

  • Tetrahydropyran synthesis - Organic Chemistry Portal. Available at: [Link]

  • TETRAHYDROPYRAN-4-YL-CARBOXYLIC ACID — Chemical Substance Information. Available at: [Link]

Sources

Comparing toxicity profiles of (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid and its structural isomers

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of the toxicity profiles of (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid and its structural isomers is crucial for identifying viable drug candidates and mitigating potential risks in drug development. Seemingly minor changes in molecular structure can lead to significant differences in pharmacological activity and toxicological profiles. This guide provides a comprehensive framework for the comparative toxicological assessment of a parent compound, designated here as CMP-0, and its structural isomers. We will explore a tiered testing strategy, from initial in vitro screening to more complex in vivo studies, to build a detailed and comparative toxicity profile.

The Critical Role of Isomerism in Toxicology

Structural isomers, which share the same molecular formula but have different arrangements of atoms, can exhibit vastly different interactions with biological systems. These differences can arise from altered binding affinities to target and off-target receptors, variations in metabolic pathways, and changes in physicochemical properties that affect absorption, distribution, metabolism, and excretion (ADME). Therefore, a comprehensive toxicological evaluation of all potential isomers of a lead compound is a regulatory and scientific necessity.

For the purpose of this guide, we will consider the hypothetical parent compound (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid (CMP-0) and two of its structural isomers:

  • CMP-0: (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid

  • Isomer A: (3-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid (a positional isomer)

  • Isomer B: 2-(4-Carboxymethyl-tetrahydro-pyran-4-yl)propanoic acid (a constitutional isomer)

A Tiered Approach to Comparative Toxicity Testing

A tiered or staged approach to toxicity testing is efficient and aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). The strategy begins with a broad in vitro screening to identify potential liabilities, followed by more focused in vivo studies for the most promising and least toxic candidates.

G A Cytotoxicity Assays (MTT, LDH) D Acute Systemic Toxicity A->D B Genotoxicity Assays (Ames, Micronucleus) B->D C Organ-Specific Toxicity (Hepatotoxicity, Cardiotoxicity) C->D E Repeat-Dose Toxicity D->E F Histopathology E->F

Caption: Tiered workflow for comparative toxicity assessment.

In Vitro Toxicity Assessment

The initial phase of testing involves a battery of in vitro assays to assess the potential of each compound to cause cell death, genetic damage, or organ-specific toxicity.

Cytotoxicity Assays

Cytotoxicity assays provide a general measure of a compound's toxicity to living cells. Two common and complementary assays are the MTT and LDH assays.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., HeLa, HEK293) at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of CMP-0, Isomer A, and Isomer B (e.g., from 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 10 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a lysis control.

Hypothetical Comparative Data:

CompoundMTT IC50 (µM)LDH Release at 50 µM (%)
CMP-0> 1005.2 ± 1.1
Isomer A45.3 ± 3.838.7 ± 4.2
Isomer B> 1006.1 ± 0.9
Genotoxicity Assays

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a potential precursor to cancer.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

  • Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100) with and without metabolic activation (S9 fraction).

  • Compound Exposure: Expose the bacterial strains to various concentrations of each compound.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies. A significant increase in the number of revertant colonies compared to the negative control indicates mutagenicity.

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Treatment: Treat a suitable mammalian cell line (e.g., CHO, TK6) with each compound, with and without S9 activation.

  • Cytochalasin B: Add cytochalasin B to block cytokinesis, leading to the formation of binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., DAPI).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells. An increase in micronuclei suggests clastogenic or aneugenic activity.

Organ-Specific Toxicity

Hepatotoxicity: The liver is a primary site of drug metabolism and is susceptible to toxicity.

Experimental Protocol: Hepatotoxicity in HepG2 Cells

  • Cell Culture: Culture HepG2 cells in a 96-well plate.

  • Compound Treatment: Treat the cells with the compounds for 24-72 hours.

  • ALT/AST Measurement: Collect the cell culture supernatant and measure the activity of alanine transaminase (ALT) and aspartate transaminase (AST) using commercially available kits. An increase in these enzymes in the supernatant indicates hepatocellular damage.

Cardiotoxicity: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias.

Experimental Protocol: hERG Patch-Clamp Assay

  • Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Patch-Clamp Electrophysiology: Perform whole-cell patch-clamp recordings to measure the hERG channel current in the presence of increasing concentrations of each compound.

  • Data Analysis: Determine the IC50 for hERG channel inhibition. Compounds with low IC50 values have a higher risk of causing QT prolongation.

In Vivo Toxicity Assessment

If a compound shows a favorable in vitro profile, in vivo studies are conducted to assess its toxicity in a whole organism.

Acute Systemic Toxicity

This study provides information on the short-term toxic effects of a single high dose of a compound.

Experimental Protocol: Acute Oral Toxicity (OECD 423)

  • Animal Model: Use a single sex of rodents (typically female rats).

  • Dosing: Administer a single oral dose of the compound at one of the defined starting dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Observe the animals for 14 days for signs of toxicity, including changes in behavior, body weight, and mortality.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

Repeat-Dose Toxicity

These studies evaluate the effects of longer-term exposure to a compound.

Experimental Protocol: 28-Day Repeat-Dose Oral Toxicity Study (OECD 407)

  • Animal Model: Use both male and female rodents.

  • Daily Dosing: Administer the compound daily via oral gavage for 28 days at three different dose levels.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity. Record body weight and food consumption weekly.

  • Clinical Pathology: Collect blood samples at the end of the study for hematology and clinical chemistry analysis.

  • Histopathology: Perform a full histopathological examination of major organs and tissues.

Comparative Analysis and Decision Making

The data from all studies should be integrated to form a comprehensive toxicity profile for each compound.

Hypothetical Comparative Toxicity Summary:

ParameterCMP-0Isomer AIsomer B
In Vitro
Cytotoxicity (IC50)> 100 µM45.3 µM> 100 µM
Genotoxicity (Ames)NegativePositive (TA98 with S9)Negative
Hepatotoxicity (ALT/AST)No significant increaseModerate increase at > 25 µMNo significant increase
Cardiotoxicity (hERG IC50)> 30 µM> 30 µM5.8 µM
In Vivo
Acute Toxicity (LD50)> 2000 mg/kgNot performed due to genotoxicity> 2000 mg/kg
28-Day Study NOAEL> 500 mg/kg/dayNot performed100 mg/kg/day (cardiac effects noted)

Based on this hypothetical data, Isomer A would be deprioritized due to its genotoxicity. Isomer B, while not cytotoxic or genotoxic, shows a potential for cardiotoxicity that would require further investigation. CMP-0 exhibits the most favorable toxicity profile in this comparison.

G cluster_0 Decision Pathway Start Compound Set (CMP-0, Isomer A, Isomer B) InVitro In Vitro Screening Start->InVitro Decision1 Genotoxicity or High Cytotoxicity? InVitro->Decision1 Deprioritize Deprioritize (Isomer A) Decision1->Deprioritize Yes InVivo In Vivo Studies Decision1->InVivo No Decision2 Significant In Vivo Toxicity? InVivo->Decision2 Deprioritize2 Deprioritize or Further Investigation (Isomer B) Decision2->Deprioritize2 Yes Select Lead Candidate (CMP-0) Decision2->Select No

Caption: Decision-making flowchart for candidate selection.

Conclusion

A systematic and comparative toxicological evaluation of structural isomers is fundamental to modern drug discovery and development. By employing a tiered approach that progresses from high-throughput in vitro assays to more detailed in vivo studies, researchers can efficiently identify compounds with the most promising safety profiles. This guide provides a robust framework for conducting such comparisons, ensuring that data-driven decisions can be made to select the safest possible candidates for further development.

References

  • OECD Guideline for the Testing of Chemicals 471: Bacterial Reverse Mutation Test. OECD Publishing. [Link]

  • OECD Guideline for the Testing of Chemicals 487: In Vitro Mammalian Cell Micronucleus Test. OECD Publishing. [Link]

  • ICH Harmonised Tripartite Guideline S2(R1): Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. International Council for Harmonisation. [Link]

  • OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Publishing. [Link]

  • OECD Guideline for the Testing of Chemicals 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD Publishing. [Link]

  • Redman, B. G., S. S. S. S. et al. (2009). The importance of hERG channel blocking in drug discovery. Drug Discovery Today. [Link]

Evaluating the Cost-Effectiveness of (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid Against Traditional API Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of Gabapentinoid Precursors

The development of alpha-2-delta (α2δ) ligands for neuropathic pain and seizure disorders has historically relied on the lipophilic cyclohexane ring, with Gabapentin acting as the quintessential first-generation active pharmaceutical ingredient (API). The traditional industrial synthesis of Gabapentin utilizes1 as its primary starting material[1]. However, as neuropharmacology progresses toward next-generation gabapentinoids (such as Atagabalin and generic tetrahydropyran analogues), the chemical focus has shifted toward heterocyclic precursors[2].

(4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid—also known as tetrahydropyran-4,4-diacetic acid—serves as the core diacid building block for these advanced APIs. This guide objectively evaluates the cost-effectiveness, mechanistic advantages, and synthetic viability of this tetrahydropyran precursor compared to the traditional cyclohexane-based alternative.

Mechanistic & Structural Advantages: The Causality of Efficacy

Replacing the cyclohexane ring with a tetrahydropyran ring fundamentally alters the pharmacodynamics of the resulting API, which directly impacts the economics of drug manufacturing.

  • Target Affinity & Hydrogen Bonding: The oxygen heteroatom within the tetrahydropyran ring introduces a specific dipole moment and acts as a critical hydrogen-bond acceptor. This structural modification allows the API to bind more selectively and tightly to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system[2][3].

  • Potency and Dose Reduction: Because of this enhanced binding affinity, tetrahydropyran-based gabapentinoids exhibit significantly higher potency. While traditional Gabapentin requires massive clinical doses ranging from 900 mg to 3600 mg daily, next-generation analogues can achieve equivalent or superior therapeutic efficacy at a fraction of the dose (often 10-15x lower)[3].

This reduction in the required therapeutic dose is the primary driver of the precursor's cost-effectiveness. Even if the raw material cost of the tetrahydropyran precursor is higher per kilogram, the drastic reduction in the volume of API needed per patient yields a highly favorable economic profile.

Cost-Effectiveness & Synthesis Yields

To evaluate true cost-effectiveness, we must look beyond the raw material price and analyze the "Cost per Therapeutic Dose." Both precursors undergo a nearly identical synthetic pathway: conversion to a monoamide followed by a Hofmann rearrangement[1][4].

Table 1: Comparative Evaluation of API Precursors (Modeled Industrial Averages)
Metric1,1-Cyclohexanediacetic Acid (Traditional)(4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid (Next-Gen)
Target API GabapentinTetrahydropyran Gabapentinoids
Precursor Cost ($/kg) ~$45 - $60~$120 - $150
Hofmann Rearrangement Yield 82 - 85%78 - 82%
Average Daily Clinical Dose 1800 mg~150 mg
API Required per 1000 Doses 1.8 kg0.15 kg
Relative Cost per Dose Baseline (1.0x)~0.3x (70% Reduction)

Analytical Insight: The tetrahydropyran precursor is approximately 2.5x to 3x more expensive to procure and exhibits a marginally lower yield during the Hofmann rearrangement due to the electronic withdrawing effects of the oxygen heteroatom. However, the 12-fold reduction in API volume required per dose results in an estimated 70% reduction in the overall cost of the active pharmaceutical ingredient per patient course.

CostLogic A Precursor Substitution: Tetrahydropyran Ring B Enhanced Target Affinity (α2δ-1 Subunit H-Bonding) A->B C Lower Therapeutic Dose (Increased Potency) B->C D Reduced API Volume Requirement C->D E Higher Overall Cost-Effectiveness D->E

Caption: Logical flow demonstrating how structural substitution improves overall cost-effectiveness.

Experimental Protocols: Self-Validating Synthesis Workflow

The synthesis of the tetrahydropyran API mirrors the established 5 but requires stricter temperature controls to prevent premature lactamization[5].

Step 1: Amidation to Monoamide
  • Preparation: Suspend 1.0 equivalent of (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid anhydride in a jacketed reaction vessel.

  • Reaction: Slowly add an aqueous solution of ammonia (28% concentration) while maintaining the internal temperature strictly below 30°C. Causality: Exceeding 30°C promotes diamide formation and ring-opening side reactions, severely depressing yield[6].

  • Isolation: Stir for 4 hours, then acidify the mixture with concentrated HCl to pH 2.0. Filter the precipitated (4-Carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid monoamide, wash with cold water, and dry under a vacuum.

  • Self-Validation Check: Perform HPLC analysis on the isolated solid; the monoamide peak must represent >98% AUC, with the diamide impurity strictly <0.5% before proceeding to Step 2.

Step 2: Hofmann Rearrangement
  • Halogenation: In a separate reactor, prepare a solution of sodium hydroxide (NaOH) and cool to 0-5°C. Slowly add sodium hypochlorite (NaOCl) to generate the active hypohalite species[4].

  • Rearrangement: Introduce the monoamide from Step 1 into the hypohalite solution, maintaining the temperature below 5°C to form the intermediate N-chloroamide.

  • Heating: Gradually heat the mixture to 50°C to induce the rearrangement, releasing CO₂ and forming the primary amine.

  • Precipitation: Cool the mixture and adjust the pH to 6.2-6.3 using an organic acid (e.g., acetic acid) to precipitate the zwitterionic tetrahydropyran API[4]. Filter, wash with isopropanol, and dry.

SynthesisWorkflow A (4-Carboxymethyl-tetrahydro- pyran-4-yl)-acetic acid B Amidation (Aqueous NH3, <30°C) A->B C Hofmann Rearrangement (NaOCl, NaOH, 0-5°C) B->C D Next-Gen API (Tetrahydropyran Analogue) C->D

Caption: Workflow for synthesizing next-gen gabapentinoids via Hofmann rearrangement.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of Gabapentin from Cyclohexaneacetic Acid.1

  • Benchchem. Alternative precursors for Gabapentin synthesis versus 1-(Cyanomethyl)cyclohexanecarbonitrile.5

  • Google Patents. CA2560698C - Process for the preparation of gabapentin.4

  • Quick Company. Process For The Preparation Of Gabapentin.6

  • Smolecule. Buy Atagabalin | 223445-75-8 | >98%.2

  • Google Patents. US20230150922A1 - Fluorinated Derivatives of Gabapentin and Methods of Use Thereof.3

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.